4-Oxo-2-propylpentanoic acid
Description
Properties
IUPAC Name |
4-oxo-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRMYVTYHORJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395655 | |
| Record name | 4-oxo-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-04-0 | |
| Record name | 4-oxo-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Oxo-2-propylpentanoic Acid: Core Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxo-2-propylpentanoic acid, also known as 4-keto-valproic acid (4-keto-VPA), is a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA). Understanding the fundamental properties and biological activities of this metabolite is crucial for a comprehensive assessment of the parent drug's efficacy, metabolism, and potential for toxicity. This technical guide provides a detailed overview of the core physicochemical properties of this compound, its metabolic pathway, and its known biological effects, with a focus on data relevant to researchers and professionals in drug development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug metabolite is fundamental to predicting its absorption, distribution, metabolism, excretion, and potential for toxicological effects. While experimentally determined data for some properties of this compound are limited, a summary of its key computed and known characteristics is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Keto-VPA, 4-Oxovalproic acid | [1] |
| CAS Number | 688-04-0 | [1] |
| Chemical Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Predicted pKa | 4.82 ± 0.23 | |
| Computed XLogP3 | 0.8 | [1] |
| Human Metabolite Locations | Kidney, Liver | [1] |
Metabolic Pathway of Valproic Acid to this compound
This compound is a product of the complex metabolism of valproic acid, which primarily occurs in the liver. The biotransformation of valproic acid involves several key pathways, including glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[2][3][4] The formation of this compound is a result of these oxidative processes.
The metabolism of valproic acid is initiated by its activation to valproyl-CoA.[2][3] This is followed by a series of reactions primarily involving CYP enzymes, such as CYP2C9, CYP2A6, and CYP2B6, which lead to the formation of various hydroxylated and unsaturated metabolites.[5][6] One of the key intermediates is 4-ene-VPA, which is considered a potentially hepatotoxic metabolite.[7] While the exact enzymatic step leading directly to this compound is not definitively established in readily available literature, it is understood to be a downstream product of the oxidative metabolism of valproic acid.
Below is a simplified diagram illustrating the major metabolic pathways of valproic acid, highlighting the position of its various metabolites.
Synthesis and Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. General synthetic strategies for related keto acids may be adaptable. For researchers requiring this compound, custom synthesis by a specialized chemical provider is a common approach.
Similarly, specific and detailed experimental protocols for biological assays focused solely on this compound are not extensively documented in the literature. However, the toxicological effects of valproic acid and its metabolites have been investigated using a variety of standard assays. These methodologies can be applied to the study of this compound.
Table 2: Relevant Experimental Assays for Metabolite Toxicity Profiling
| Assay Type | Purpose | General Methodology |
| Cell Viability Assays (e.g., MTT, MTS) | To assess the cytotoxic effects of the compound on cultured cells. | Cells are incubated with varying concentrations of the test compound. A reagent (e.g., MTT) is added, which is converted by viable cells into a colored product. The amount of color produced is proportional to the number of viable cells and is measured spectrophotometrically. |
| Lactate Dehydrogenase (LDH) Assay | To quantify cell membrane damage and necrosis. | LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The assay measures the activity of LDH in the medium, which is indicative of the extent of cell death. |
| Reactive Oxygen Species (ROS) Assays (e.g., DCFDA) | To measure the induction of oxidative stress. | Cells are treated with the test compound and then incubated with a fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS. The fluorescence intensity is measured to quantify the level of intracellular ROS. |
| Teratogenicity Assays (e.g., Whole Embryo Culture) | To evaluate the potential of a compound to cause developmental defects. | Embryos (e.g., from rats or hamsters) are explanted at an early stage of development and cultured in vitro in the presence of the test compound. The development of the embryos is monitored for morphological abnormalities.[8] |
The following diagram illustrates a general workflow for assessing the biological activity of a drug metabolite like this compound.
Biological Activity and Significance
The biological activity of this compound is of significant interest, particularly in the context of the known teratogenic and hepatotoxic effects of valproic acid.
Teratogenicity
Studies have indicated that this compound is a toxic metabolite of valproic acid.[2] It has been shown to cause abnormal and irregular growth of the neural tube neuroepithelium.[2] This effect on neural tube development is a significant concern as it is a hallmark of the teratogenic potential of the parent drug, valproic acid.
Hepatotoxicity
This compound has also been implicated in causing microvesicular steatosis, which is a form of liver damage characterized by the accumulation of small fat droplets within liver cells.[2] Furthermore, it has been shown to reduce ammonia excretion by inhibiting carbamoyl phosphate synthetase.[2] This inhibition can lead to hyperammonemia, a condition that can contribute to the overall toxicity of valproic acid.
Conclusion
This compound is a key metabolite of valproic acid with significant biological activities, particularly concerning teratogenicity and hepatotoxicity. For researchers and professionals in drug development, a thorough understanding of this metabolite's properties and effects is essential for the continued safe and effective use of valproic acid and for the development of new antiepileptic and mood-stabilizing drugs with improved safety profiles. Further research is warranted to fully elucidate the specific enzymatic pathways leading to the formation of this compound and to develop detailed protocols for its synthesis and biological evaluation. This will enable a more precise assessment of its contribution to the therapeutic and toxicological profile of valproic acid.
References
- 1. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Ketovalproic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-ketovalproic acid (2-propyl-4-oxopentanoic acid), a molecule of interest in medicinal chemistry and drug development. The synthesis is based on the well-established acetoacetic ester synthesis, a versatile method for the formation of ketones and substituted carboxylic acids. This document details the theoretical reaction pathway, provides analogous experimental protocols for key steps, and outlines the necessary chemical principles for successful synthesis.
Introduction
4-Ketovalproic acid is a keto derivative of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The introduction of a ketone functionality offers a potential site for further chemical modification and may alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on a plausible and adaptable laboratory-scale synthesis of 4-ketovalproic acid.
Proposed Synthesis Pathway: Acetoacetic Ester Synthesis
The most logical and versatile approach for the synthesis of 4-ketovalproic acid is the acetoacetic ester synthesis. This classical organic reaction involves the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield a target ketone.[1][2] For the synthesis of 4-ketovalproic acid, a two-step alkylation of ethyl acetoacetate is proposed.
The overall synthetic scheme is presented below:
Caption: Proposed synthesis pathway for 4-ketovalproic acid.
Experimental Protocols (Analogous Procedures)
Step 1: Synthesis of Ethyl 2-propylacetoacetate (Analogous to Ethyl n-butylacetoacetate)
This procedure is adapted from the synthesis of ethyl n-butylacetoacetate.[3]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Sodium | 22.99 | - | 0.5 | 11.5 g |
| Absolute Ethanol | 46.07 | 0.789 | - | 250 mL |
| Ethyl Acetoacetate | 130.14 | 1.021 | 0.5 | 65.1 g (63.7 mL) |
| Propyl Bromide | 122.99 | 1.354 | 0.55 | 67.6 g (50.0 mL) |
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding metallic sodium (11.5 g, 0.5 mol) in small pieces to absolute ethanol (250 mL) in a flask equipped with a reflux condenser and a mechanical stirrer. The reaction is exothermic and should be controlled.
-
Once all the sodium has dissolved, ethyl acetoacetate (65.1 g, 0.5 mol) is added to the solution.
-
The mixture is heated to a gentle reflux, and propyl bromide (67.6 g, 0.55 mol) is added dropwise over a period of approximately one hour.
-
The reaction mixture is refluxed until it becomes neutral to moist litmus paper (approximately 6-10 hours).
-
After cooling, the precipitated sodium bromide is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The crude ethyl 2-propylacetoacetate is then purified by vacuum distillation.
Step 2: Synthesis of Ethyl 2-acetyl-2-propylacetoacetate (Second Alkylation)
This step involves the alkylation of the mono-alkylated product with an acetyl equivalent. Chloroacetone is a suitable reagent for this purpose. The procedure would be similar to the first alkylation.
Reaction:
Materials (Theoretical):
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Sodium | 22.99 | - | 0.5 | 11.5 g |
| Absolute Ethanol | 46.07 | 0.789 | - | 250 mL |
| Ethyl 2-propylacetoacetate | 172.22 | ~1.0 | 0.5 | 86.1 g |
| Chloroacetone | 92.52 | 1.15 | 0.55 | 50.9 g (44.3 mL) |
Procedure (Proposed):
-
A fresh solution of sodium ethoxide is prepared as described in Step 1.
-
Ethyl 2-propylacetoacetate (86.1 g, 0.5 mol) is added to the sodium ethoxide solution.
-
The mixture is heated to reflux, and chloroacetone (50.9 g, 0.55 mol) is added dropwise.
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Workup would be similar to Step 1, involving filtration of sodium chloride and removal of ethanol.
-
The resulting crude ethyl 2-acetyl-2-propylacetoacetate would be purified, likely by vacuum distillation.
Step 3: Hydrolysis and Decarboxylation to 4-Ketovalproic Acid
The final step involves the acidic hydrolysis of the diester followed by decarboxylation of the resulting β-keto acid.[4][5]
Reaction:
Materials (Theoretical):
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Ethyl 2-acetyl-2-propylacetoacetate | 214.26 | 0.4 | 85.7 g |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed |
| Water | 18.02 | - | Sufficient for hydrolysis |
Procedure (Proposed):
-
The crude or purified ethyl 2-acetyl-2-propylacetoacetate (0.4 mol) is refluxed with an excess of dilute hydrochloric acid (e.g., 3 M) until the hydrolysis is complete. The reaction progress can be monitored by the cessation of CO2 evolution.
-
Upon cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 4-ketovalproic acid.
-
Further purification can be achieved by recrystallization or vacuum distillation.
Data Presentation
As no direct experimental data for the synthesis of 4-ketovalproic acid has been found in the literature, the following tables are presented as templates for recording experimental results.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | First Alkylation | Propyl Bromide | Ethanol | Reflux | 6-10 | Data to be collected |
| 2 | Second Alkylation | Chloroacetone | Ethanol | Reflux | Data to be collected | Data to be collected |
| 3 | Hydrolysis & Decarboxylation | HCl (aq) | Water | Reflux | Data to be collected | Data to be collected |
Table 2: Physicochemical and Spectroscopic Data of 4-Ketovalproic Acid
| Property | Expected Value/Characteristics | Reference/Method |
| IUPAC Name | 2-propyl-4-oxopentanoic acid | - |
| Molecular Formula | C8H14O3 | [6] |
| Molar Mass | 158.19 g/mol | [7] |
| Appearance | Data to be collected | Visual |
| Melting/Boiling Point | Data to be collected | DSC/Distillation |
| ¹H NMR | Characteristic peaks for propyl and acetyl groups | NMR Spectroscopy |
| ¹³C NMR | Characteristic peaks for carbonyls, carboxylic acid, and alkyl carbons | NMR Spectroscopy |
| IR (cm⁻¹) | C=O (ketone), C=O (acid), O-H (acid) | IR Spectroscopy |
| Mass Spec (m/z) | Molecular ion peak and fragmentation pattern | Mass Spectrometry |
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis and characterization process.
Caption: Logical workflow for the synthesis of 4-ketovalproic acid.
Conclusion
This technical guide outlines a robust and adaptable synthetic pathway to 4-ketovalproic acid based on the acetoacetic ester synthesis. While specific experimental data for this exact compound is pending, the provided analogous protocols and theoretical framework offer a solid foundation for researchers to develop a successful synthesis. The structured tables and workflow diagrams are intended to aid in the systematic execution and documentation of the experimental work. The successful synthesis and characterization of 4-ketovalproic acid will enable further investigation into its potential as a pharmacologically active agent or a versatile chemical intermediate.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. mcat-review.org [mcat-review.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-propyl-4-oxopentanoic acid [stenutz.eu]
- 7. 4-Oxo-2-propylpentanoic acid | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of 4-Oxo-2-propylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxo-2-propylpentanoic acid, also known as 4-keto-VPA, is a metabolite of valproic acid (VPA), a cornerstone medication in the management of epilepsy, bipolar disorder, and migraine prophylaxis. While the pharmacological and toxicological profiles of VPA are extensively documented, the specific biological roles of its numerous metabolites, including this compound, are less defined. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic origin, potential biological activities, and its context within the broader therapeutic and toxicological landscape of valproic acid. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, providing a foundation for future investigations into this specific metabolite.
Introduction to Valproic Acid and its Metabolism
Valproic acid (VPA) is a branched short-chain fatty acid with a broad spectrum of clinical applications.[1][2][3] Its therapeutic efficacy is attributed to multiple mechanisms, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[1][3] However, VPA therapy is also associated with a range of adverse effects, including hepatotoxicity and teratogenicity, which are often linked to its complex metabolism.[1][4][5][6]
The biotransformation of VPA is extensive, with over 16 identified metabolites.[4] The primary metabolic pathways occur in the liver and include glucuronidation, beta-oxidation in mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[1][3][7] The diversity of these pathways leads to the formation of a wide array of metabolites, each with potentially distinct therapeutic, neutral, or toxic properties.[1][2][3]
Formation of this compound
This compound is a product of the ω-oxidation pathway of VPA metabolism. This pathway, mediated by cytochrome P450 enzymes, introduces a hydroxyl group at the C4 or C5 position of the VPA molecule. Specifically, the formation of 4-hydroxy-VPA is a key step, which is then further oxidized to yield this compound (4-keto-VPA). The CYP isoenzymes CYP2C9, CYP2B6, and CYP2A6 are primarily responsible for the initial hydroxylation steps.[3]
The formation of 4-keto VPA and other metabolites can be influenced by factors such as VPA dosage, co-administration of other drugs that induce or inhibit CYP enzymes, and the patient's genetic profile.[3][7]
Biological Role and Activity
The specific biological role of this compound is not as well-characterized as that of other VPA metabolites, such as the hepatotoxic 4-ene-VPA.[4] However, based on the broader understanding of VPA and its metabolites, several potential roles can be inferred.
Contribution to Therapeutic Effects
Some metabolites of VPA are known to possess therapeutic activity, in some cases even more potent than the parent drug.[3] While there is limited direct evidence for the anticonvulsant or mood-stabilizing effects of this compound itself, its formation is part of the overall metabolic cascade that influences the steady-state concentration of VPA and other active metabolites.
Potential for Toxicity
The ω-oxidation pathway that produces this compound also leads to the formation of potentially toxic metabolites. A key concern in VPA metabolism is the generation of 4-ene-VPA, a metabolite strongly implicated in the rare but severe hepatotoxicity associated with VPA therapy.[4] The pathways leading to 4-ene-VPA and this compound are interconnected. Therefore, understanding the flux through these pathways is crucial for assessing the risk of adverse effects.
It is hypothesized that certain reactive metabolites can deplete mitochondrial glutathione and inhibit enzymes involved in beta-oxidation, contributing to cellular damage.[7] The direct contribution of this compound to these toxic effects remains an area for further investigation.
Quantitative Data
Quantitative analysis of VPA and its metabolites is essential for therapeutic drug monitoring and for research into the mechanisms of action and toxicity. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the simultaneous determination of VPA and its metabolites in biological matrices such as serum and urine.[8][9]
The following table summarizes the typical concentrations of VPA and some of its major metabolites found in patient samples. It is important to note that these values can vary significantly between individuals.
| Compound | Matrix | Concentration Range | Reference |
| Valproic Acid (VPA) | Serum | 50 - 100 µg/mL | [8] |
| 2-ene-VPA | Serum | 1.5 - 20 µg/mL | [9] |
| 3-keto-VPA | Serum | 0.5 - 5 µg/mL | [9] |
| 4-ene-VPA | Serum | Not typically detected | [9] |
| 4-keto-VPA | Urine | Variable | [4] |
| VPA-glucuronide | Urine | Major metabolite | [4] |
Concentrations are for illustrative purposes and can vary widely based on dosage, individual metabolism, and other factors.
Experimental Protocols
Quantification of VPA and its Metabolites by GC-MS
This protocol provides a general workflow for the analysis of VPA and its metabolites, including this compound, in serum and urine.
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is performed to cleave glucuronide conjugates.
-
Extraction: Acidified samples are extracted with an organic solvent such as ethyl acetate.
-
Derivatization: The extracted analytes are derivatized, for example, by trimethylsilylation, to increase their volatility and improve chromatographic separation.[8][9]
GC-MS Analysis:
-
Column: A capillary column, such as a DB-1701 fused silica column, is typically used for separation.[8][9]
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI may offer higher sensitivity for some metabolites.[4]
-
Detection: Selected ion monitoring (SIM) is used to enhance sensitivity and selectivity for the target analytes.
Signaling Pathways and Experimental Workflows
The metabolism of valproic acid is a complex network of enzymatic reactions. The following diagram illustrates the major metabolic pathways of VPA, highlighting the position of this compound.
References
- 1. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites [mdpi.com]
- 4. Metabolism and pharmacokinetic studies of valproic acid using stable isotope techniques - UBC Library Open Collections [open.library.ubc.ca]
- 5. [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental toxicity and structure-activity relationships of aliphatic acids, including dose-response assessment of valproic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
4-Oxo-2-propylpentanoic Acid: A Technical Overview of its Metabolic Origin and Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxo-2-propylpentanoic acid, also known as 4-keto-valproic acid (4-keto-VPA), is a human metabolite of the widely prescribed anticonvulsant and mood-stabilizing drug, valproic acid (VPA). This technical guide provides a comprehensive overview of the metabolic origins of this compound, its place within the broader metabolic fate of valproic acid, and its potential biological significance. While a singular "discovery" of this metabolite is not documented, its identification is intrinsically linked to the extensive research into the pharmacokinetics and metabolism of its parent compound, valproic acid, which was first synthesized in 1881 and its anticonvulsant properties discovered in 1963.[1] This document will detail the metabolic pathways leading to its formation, summarize its known chemical properties, and discuss the broader context of valproic acid's therapeutic and toxic effects, which are influenced by its complex metabolism.
Introduction to Valproic Acid and its Metabolism
Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid that has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis for decades.[1][2] Its therapeutic efficacy is well-established, but its use is also associated with a range of adverse effects, including hepatotoxicity, teratogenicity, and metabolic disturbances.[1][2][3] These effects are largely attributed to its extensive and complex metabolism in the liver, which generates a multitude of metabolites, each with potentially distinct biological activities.[1][2]
The metabolism of valproic acid proceeds through three primary pathways:
-
Glucuronidation: This is a major route, accounting for approximately 50% of VPA elimination, resulting in the formation of valproate glucuronide.[4][5]
-
β-oxidation: Occurring in the mitochondria, this pathway is responsible for about 40% of VPA metabolism and generates several metabolites, including 2-ene-VPA.[4][5]
-
Cytochrome P450 (CYP)-mediated oxidation: This is a minor pathway (around 10%) but is crucial as it can lead to the formation of potentially reactive and toxic metabolites.[4][5]
The Formation of this compound
This compound is a product of the cytochrome P450-mediated oxidation pathway of valproic acid. Specifically, it is formed from the precursor 4-hydroxy-valproic acid (4-OH-VPA). The formation of 4-OH-VPA is catalyzed by hepatic cytochrome P450 isoenzymes, primarily CYP2C9, CYP2B6, and CYP2A6.[1] Subsequent oxidation of the hydroxyl group in 4-OH-VPA leads to the formation of the ketone functional group in this compound.
Chemical Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | PubChem |
| Molecular Weight | 158.19 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 688-04-0 | ChemScene |
| Synonyms | 4-Keto-VPA, 4-Oxovalproic acid, 2-n-Propyl-4-oxopentanoic acid | PubChem |
Experimental Considerations
Synthesis of the Parent Compound: Valproic Acid
Protocol: Malonic Ester Synthesis of Valproic Acid
-
Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
Alkylation: The enolate is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to introduce the first propyl group. This step is repeated with a second equivalent of the base and propyl halide to add the second propyl group.
-
Hydrolysis and Decarboxylation: The resulting diethyl dipropylmalonate is hydrolyzed to the dicarboxylic acid using a strong base (e.g., NaOH) followed by acidification. Gentle heating of the dipropylmalonic acid results in decarboxylation to yield valproic acid.
A patent for the preparation of 2-propylpentanoic acid describes a method involving the heating decarboxylation of 2,2-dipropylmalonic acid at a temperature of 170-180°C.[6]
Analytical Methods for Metabolite Identification
The identification and quantification of this compound and other VPA metabolites in biological matrices (e.g., urine, plasma) are typically performed using advanced analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the analysis of volatile and thermally stable compounds. Derivatization of the carboxylic acid group may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and versatile technique for the analysis of a wide range of compounds, including non-volatile and thermally labile metabolites.
Biological Activity and Significance
The specific biological activity of this compound has not been extensively studied as an isolated compound. Its significance is understood within the broader context of VPA's metabolic profile and the overall effects of its various metabolites. Some metabolites of VPA are known to have anticonvulsant activity, while others may contribute to its toxicity.[1][2]
The presence of a ketone functional group in this compound suggests it may have different chemical reactivity and biological interactions compared to its parent compound. It is crucial for researchers in drug development to consider the full metabolic profile of a drug candidate, as metabolites can have significant pharmacological or toxicological effects.
Visualizing the Metabolic Pathway
The following diagrams illustrate the key metabolic pathways of valproic acid, highlighting the formation of this compound.
References
- 1. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. CN103183599A - Method for preparing 2-valproic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 4-Oxo-2-propylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxo-2-propylpentanoic acid, a significant metabolite of the widely used anticonvulsant and mood stabilizer valproic acid (VPA), has garnered scientific interest for its potential contribution to the overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from available preclinical data. While research specifically focused on this metabolite is less extensive than for VPA, this document synthesizes the existing evidence regarding its anticonvulsant properties and explores its potential, though less defined, roles in histone deacetylase (HDAC) inhibition and modulation of the GABAergic system. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the areas requiring further investigation to fully elucidate the therapeutic potential and mechanisms of this active metabolite.
Introduction
Valproic acid (VPA) is a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis. Its therapeutic efficacy is attributed to a multi-faceted mechanism of action, including the potentiation of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs). VPA undergoes extensive metabolism in the liver, giving rise to a complex array of metabolites, some of which are pharmacologically active and may contribute to both the therapeutic and adverse effects of the parent drug.
Among these metabolites, this compound (also referred to as 4-keto-VPA) has been identified as a significant product of VPA's oxidative metabolism.[1] Early investigations into the pharmacological activity of VPA metabolites revealed that this compound possesses notable anticonvulsant properties, albeit with a different potency compared to VPA. This finding has prompted further interest in dissecting its specific contributions to the clinical effects of valproate therapy.
This technical guide will delve into the known aspects of the mechanism of action of this compound, with a focus on its anticonvulsant activity. It will also explore the potential for this metabolite to engage with other key targets of VPA, such as HDACs and the GABAergic system, based on the limited direct evidence and inferences from the broader VPA literature. The guide will present available quantitative data in a structured format, detail relevant experimental methodologies where possible, and provide visual representations of key pathways and concepts to facilitate a deeper understanding for researchers and drug development professionals.
Anticonvulsant Activity
The most well-documented pharmacological effect of this compound is its anticonvulsant activity. Preclinical studies in animal models of epilepsy have demonstrated its ability to protect against seizures, although its potency is generally reported to be lower than that of the parent compound, valproic acid.
Quantitative Data on Anticonvulsant Potency
Comparative studies have been conducted to quantify the anticonvulsant efficacy of this compound relative to VPA. The following table summarizes the available data on its potency in different seizure models.
| Compound | Seizure Model | Animal Model | Route of Administration | Anticonvulsant Potency (Relative to VPA) | Reference |
| This compound | Maximal Electroshock (MES) | Mouse | Intraperitoneal | 50-90% of VPA's potency | [2] |
| This compound | Pentylenetetrazole (PTZ) | Mouse | Intraperitoneal | 50-90% of VPA's potency | [2] |
Note: The range in relative potency is due to different experimental conditions and endpoints used in the cited study.
Experimental Protocols
The anticonvulsant activity of this compound has been primarily assessed using standardized preclinical models of epilepsy. The following are generalized protocols for the key experiments cited.
Maximal Electroshock (MES) Seizure Test:
-
Animal Model: Male mice are commonly used.
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally at various doses. A control group receives the vehicle alone.
-
Seizure Induction: At the time of predicted peak drug effect, a maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the primary endpoint of protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Pentylenetetrazole (PTZ) Seizure Test:
-
Animal Model: Male mice are typically used.
-
Drug Administration: Test compounds are administered as described for the MES test.
-
Seizure Induction: A convulsant dose of pentylenetetrazole is injected subcutaneously or intraperitoneally.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic or tonic-clonic seizures is observed and recorded.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from seizures, is determined.
Potential Mechanisms of Action
While the anticonvulsant effect of this compound is established, the precise molecular mechanisms underlying this activity are not as well-defined as those for VPA. The following sections explore the potential involvement of key pathways based on the known pharmacology of VPA and limited direct evidence for its metabolite.
Histone Deacetylase (HDAC) Inhibition
Valproic acid is a well-characterized inhibitor of Class I and IIa histone deacetylases (HDACs), an action believed to contribute to its neuroprotective and mood-stabilizing effects.[3] Whether this compound shares this activity is a critical question in understanding its pharmacological profile.
Current Evidence: Direct studies investigating the HDAC inhibitory activity of this compound are scarce. However, the structural similarity to VPA suggests that it may retain some affinity for HDAC enzymes. Further research, including in vitro HDAC inhibition assays, is necessary to confirm and quantify this potential activity.
Experimental Protocol for HDAC Inhibition Assay (General):
-
Enzyme Source: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) are used.
-
Substrate: A fluorogenic acetylated peptide substrate is employed.
-
Assay Principle: In the presence of an HDAC inhibitor, the deacetylation of the substrate is reduced. A developer solution is then added, which reacts with the remaining acetylated substrate to produce a fluorescent signal.
-
Detection: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the HDAC activity (IC50) is calculated.
Modulation of the GABAergic System
A primary mechanism of action for VPA is the enhancement of GABAergic neurotransmission. This is achieved through multiple actions, including inhibition of GABA-degrading enzymes (GABA transaminase) and potentially by increasing GABA synthesis.
Current Evidence: There is currently a lack of direct experimental evidence demonstrating that this compound modulates the GABAergic system. Given that it is a metabolite of VPA, it is plausible that it could interact with components of this pathway. However, dedicated studies, such as in vitro enzyme inhibition assays for GABA transaminase or electrophysiological recordings of GABAergic currents in the presence of the metabolite, are required to establish this link.
Experimental Protocol for In Vitro GABA Transaminase (GABA-T) Inhibition Assay (General):
-
Enzyme Source: Purified GABA-T from a suitable source (e.g., porcine or bovine brain).
-
Substrates: GABA and α-ketoglutarate.
-
Assay Principle: The activity of GABA-T is measured by monitoring the production of glutamate or succinate semialdehyde. The inhibitory effect of the test compound is determined by measuring the reduction in enzyme activity.
-
Detection: The reaction products can be quantified using spectrophotometric or fluorometric methods.
-
Data Analysis: The IC50 value for the inhibition of GABA-T is determined.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Valproic Acid Metabolism and the Position of this compound
Caption: Metabolic pathway of Valproic Acid to this compound.
Hypothetical Signaling Cascade for Anticonvulsant Action
Caption: Hypothesized mechanisms of anticonvulsant action.
Experimental Workflow for Assessing Anticonvulsant Activity
Caption: Workflow for in vivo anticonvulsant testing.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of valproic acid with demonstrated anticonvulsant properties. While its potency is less than that of its parent compound, its presence in vivo following VPA administration suggests a potential contribution to the overall therapeutic effect. The precise mechanisms underlying its anticonvulsant action remain to be fully elucidated.
Future research should focus on several key areas to provide a more complete understanding of this metabolite's role:
-
Direct HDAC Inhibition Studies: Quantitative in vitro assays are needed to determine the IC50 of this compound against a panel of HDAC isoforms to confirm and characterize this potential mechanism.
-
Investigation of GABAergic Effects: Direct assessment of its impact on GABA transaminase activity and GABA receptor function is crucial to understand its role, if any, in modulating GABAergic neurotransmission.
-
Broader Pharmacological Profiling: Evaluation of its effects on other known targets of VPA, such as voltage-gated sodium and calcium channels, would provide a more comprehensive picture of its mechanism of action.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with its anticonvulsant potency will help to clarify its contribution to the in vivo effects of VPA.
-
Neurotoxicity Studies: A thorough evaluation of its potential neurotoxic effects is necessary to fully assess its therapeutic index.
A deeper understanding of the mechanism of action of this compound will not only enhance our knowledge of the complex pharmacology of valproic acid but may also open avenues for the development of new therapeutic agents with improved efficacy and safety profiles.
References
4-Oxo-2-propylpentanoic Acid: A Key Valproic Acid Metabolite in Research and Drug Development
An In-depth Technical Guide
Introduction
Valproic acid (VPA) is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1] Its metabolism is extensive and complex, occurring primarily in the liver through glucuronidation, beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[2][3] The biotransformation of VPA results in a diverse array of metabolites, some of which are pharmacologically active, while others have been implicated in the drug's adverse effects. Among these, 4-oxo-2-propylpentanoic acid, a product of the β-oxidation pathway, has garnered significant attention due to its association with VPA-induced toxicity, particularly teratogenicity and hyperammonemia.[4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.
Chemical Properties of this compound
This compound, also known as 4-keto-VPA or 3-keto-VPA in some literature, is a gamma-keto acid derivative. Its chemical identity is crucial for its synthesis as an analytical standard and for its detection in biological matrices.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Keto-VPA, 2-n-Propyl-4-oxopentanoic acid |
| CAS Number | 688-04-0[5] |
| Molecular Formula | C₈H₁₄O₃[5] |
| Molecular Weight | 158.19 g/mol [5] |
| Chemical Structure | CCCC(CC(=O)C)C(=O)O[5] |
Metabolic Formation of this compound
This compound is a downstream metabolite in the mitochondrial β-oxidation pathway of valproic acid.[3] This pathway is a major route for VPA metabolism, accounting for approximately 40% of the administered dose.[3] The formation of this compound involves a series of enzymatic reactions within the mitochondria.
Quantitative Data
The concentration of this compound can be measured in biological fluids, with urine being a primary matrix for assessing its excretion. The following table summarizes available data on the urinary excretion of this metabolite in epileptic patients undergoing VPA therapy. Note that some studies refer to this metabolite as 3-keto-VPA.
| Population | Matrix | Metabolite Measured | Reported Concentration/Excretion | Reference |
| 6 Epileptic Patients | Urine | 3-keto VPA | 5.8-26.2% of administered VPA dose | [6] |
| 4 Epileptic Patients | 24-h Urine | 3-keto VPA | 125-320 mg (5.8-18.7% of administered dose) | [7] |
| 1 Patient with Metabolic Disorder | Urine | 3-keto-valproate | 631 µg/mg creatinine | [8] |
| 26 Epileptic Patients | Plasma | 3-keto-VPA | Major metabolite detected | [9] |
Toxicological Significance
Inhibition of the Urea Cycle and Hyperammonemia
A significant toxicological concern associated with valproic acid therapy is hyperammonemia, which can lead to encephalopathy. This compound is implicated in this toxicity through its inhibition of carbamoyl phosphate synthetase I (CPS I), the rate-limiting enzyme of the urea cycle.[4] The urea cycle is essential for the detoxification of ammonia in the liver. By inhibiting CPS I, this compound disrupts this cycle, leading to an accumulation of ammonia in the blood.
Teratogenicity
Valproic acid is a known human teratogen, associated with an increased risk of congenital malformations, particularly neural tube defects (NTDs).[10] While the exact mechanisms are multifactorial, metabolites of VPA, including this compound, are thought to play a significant role. It has been shown that 4-keto-VPA can cause abnormal and irregular growth of the neural tube neuroepithelium.[4] The teratogenic effects may be linked to the disruption of critical developmental processes, and the structural characteristics of VPA and its metabolites are crucial determinants of this toxicity.[11]
Experimental Protocols
Quantification of this compound by LC-MS/MS
The following protocol is a generalized procedure based on established methods for the analysis of valproic acid and its metabolites in plasma.[12]
1. Sample Preparation: a. To 50 µL of plasma sample (or calibration standard/quality control), add 100 µL of a protein precipitation solution (e.g., methanol containing 0.2% formic acid and an appropriate internal standard). b. Vortex the mixture for 30 seconds. c. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 15 °C to pellet the precipitated proteins. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient elution to separate the analyte from other matrix components and VPA metabolites.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusion of the pure compounds.
start [label="Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
protein_precipitation [label="Protein Precipitation\n(Methanol + Formic Acid + IS)"];
centrifugation [label="Centrifugation"];
supernatant_transfer [label="Supernatant Transfer"];
lc_injection [label="LC-MS/MS Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
chromatography [label="Reverse-Phase\nChromatography (C18)"];
ionization [label="Electrospray Ionization (ESI)"];
detection [label="Mass Spectrometry\n(MRM Detection)"];
data_analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> protein_precipitation;
protein_precipitation -> centrifugation;
centrifugation -> supernatant_transfer;
supernatant_transfer -> lc_injection;
lc_injection -> chromatography;
chromatography -> ionization;
ionization -> detection;
detection -> data_analysis;
}
Carbamoyl Phosphate Synthetase I (CPS I) Inhibition Assay
This protocol is based on the principles of coupled enzymatic assays to measure CPS I activity.[13]
1. Reagents:
- Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl)
- Substrates: ATP, KHCO₃, Glutamine (or NH₄⁺)
- Coupling Enzymes: Ornithine transcarbamoylase (OTC)
- Ornithine
- Colorimetric Reagent for Citrulline detection
- This compound (inhibitor)
2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, substrates (excluding one to initiate the reaction, e.g., ATP), and coupling enzymes. b. Add varying concentrations of this compound to different reaction wells. Include a control with no inhibitor. c. Pre-incubate the mixture at the desired temperature (e.g., 37 °C). d. Initiate the reaction by adding the final substrate (e.g., ATP). e. Incubate for a specific time period during which the reaction is linear. f. Stop the reaction (e.g., by adding a strong acid). g. Measure the amount of citrulline produced using a colorimetric method. h. Calculate the rate of reaction and determine the inhibitory effect of this compound (e.g., by calculating IC₅₀).
Synthesis of Analytical Standard
Conclusion
This compound is a clinically relevant metabolite of valproic acid with significant toxicological implications. Its role in hyperammonemia and teratogenicity underscores the importance of understanding its formation, disposition, and mechanisms of action. The analytical and biochemical methods outlined in this guide provide a framework for researchers to further investigate the contribution of this metabolite to the therapeutic and adverse effects of valproic acid. Future studies focusing on the precise quantification of this compound in larger patient cohorts and the elucidation of its detailed molecular interactions will be crucial for optimizing the safety of valproic acid therapy.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Figure, Mechanism of Action of Valproic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urinary metabolites of valproic acid in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct observation of 3-keto-valproate in urine by 2D-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-propyl-4-oxopentanoic acid [stenutz.eu]
- 10. graphviz.org [graphviz.org]
- 11. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Structural Characterization of 4-Ketovalproic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ketovalproic acid, a prominent metabolite of the widely used anticonvulsant and mood-stabilizing drug valproic acid, plays a significant role in the parent drug's metabolic profile and toxicological considerations. This technical guide provides a comprehensive overview of the structural characterization of 4-ketovalproic acid, detailing its analytical determination, synthesis, and biological implications. The document summarizes key quantitative data, outlines detailed experimental protocols for its identification and quantification, and presents a visual representation of its known biological pathway interaction. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, toxicology, and the development of novel therapeutics related to valproic acid and its metabolic derivatives.
Introduction
Valproic acid (VPA) is a branched-chain carboxylic acid widely prescribed for the treatment of epilepsy, bipolar disorder, and migraines. Its metabolism is complex, involving multiple pathways, primarily glucuronidation and mitochondrial β-oxidation. One of the key metabolites formed is 4-ketovalproic acid (2-propyl-4-oxopentanoic acid). The formation and accumulation of certain VPA metabolites have been linked to the drug's idiosyncratic hepatotoxicity and other adverse effects. Understanding the structural and biological characteristics of these metabolites, including 4-ketovalproic acid, is crucial for a comprehensive assessment of VPA's safety and efficacy. This guide focuses specifically on the structural characterization of 4-ketovalproic acid, providing a centralized resource of its known analytical data and biological interactions.
Physicochemical Properties
The fundamental physicochemical properties of 4-ketovalproic acid are summarized in the table below. These properties are essential for the development of analytical methods and for understanding its pharmacokinetic behavior.
| Property | Value | Reference |
| IUPAC Name | 2-propyl-4-oxopentanoic acid | PubChem |
| Molecular Formula | C₈H₁₄O₃ | PubChem |
| Molecular Weight | 158.19 g/mol | PubChem |
| SMILES | CCCC(CC(=O)C)C(=O)O | PubChem |
| CAS Number | 688-04-0 |
Spectroscopic and Chromatographic Data
Mass Spectrometry (MS)
Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the cornerstone for the identification and quantification of 4-ketovalproic acid in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, 4-ketovalproic acid requires derivatization to increase its volatility. Silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method. The mass spectrum of the silylated derivative is then analyzed. While a full public spectrum is not available, analysis is often performed using selected ion monitoring (SIM) of characteristic fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the direct analysis of 4-ketovalproic acid in complex biological samples without the need for derivatization. Analysis is typically performed in negative ion mode. Due to the stability of the molecule, it often exhibits poor fragmentation. Therefore, a pseudo-multiple reaction monitoring (pseudo-MRM) approach is sometimes employed, where the precursor ion and product ion masses are the same.
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| LC-MS/MS | ESI- | 157.1 | 157.1 (pseudo-MRM) |
Experimental Protocols
This section provides detailed methodologies for the analysis of 4-ketovalproic acid in biological samples, based on established protocols for valproic acid and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of 4-ketovalproic acid in urine or serum.
1. Sample Preparation:
-
To 1 mL of urine or serum, add an appropriate internal standard.
-
Adjust the pH to >12 with NaOH to hydrolyze any conjugates and incubate.
-
Acidify the sample to pH <2 with a suitable acid.
-
Extract the analytes with an organic solvent (e.g., ethyl acetate) by vortexing and centrifugation.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a silylation reagent (e.g., MSTFA in pyridine).
-
Incubate the mixture at a specified temperature (e.g., 60-80°C) for a set time to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for metabolite analysis (e.g., DB-5ms).
-
Oven Program: Implement a temperature gradient to separate the analytes of interest.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Utilize selected ion monitoring (SIM) for quantification of the characteristic ions of the silylated 4-ketovalproic acid derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a general method for the quantification of 4-ketovalproic acid in plasma.
1. Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add an internal standard.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometer: Operate with an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transition for 4-ketovalproic acid.
Synthesis of 4-Ketovalproic Acid
Biological Significance and Pathway Involvement
4-Ketovalproic acid is not merely an inert metabolite; it has been shown to exert biological effects. Notably, it has been identified as an inhibitor of carbamoyl phosphate synthetase I (CPS1), a crucial enzyme in the urea cycle. The urea cycle is the primary metabolic pathway for the detoxification of ammonia in the liver. Inhibition of this cycle can lead to an accumulation of ammonia (hyperammonemia), a condition associated with neurotoxicity and encephalopathy. This interaction is a key consideration in the toxicology of valproic acid.
The following diagram illustrates the inhibitory effect of 4-ketovalproic acid on the urea cycle.
Conclusion
4-Ketovalproic acid is a metabolite of valproic acid with significant implications for the parent drug's safety profile. Its structural characterization relies heavily on advanced analytical techniques such as GC-MS and LC-MS/MS. While detailed spectroscopic data for the pure compound remains elusive in publicly accessible literature, the methodologies for its detection in biological fluids are well-established. The inhibitory effect of 4-ketovalproic acid on the urea cycle highlights the importance of studying individual metabolites to understand the complete toxicological and pharmacological profile of a drug. Further research into the synthesis and biological activities of 4-ketovalproic acid is warranted to fully elucidate its role in valproic acid-induced adverse events and to potentially inform the development of safer analogues.
An In-depth Technical Guide on the Physicochemical Properties of 4-Oxo-2-propylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Oxo-2-propylpentanoic acid, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. This document collates available data on its molecular structure, and computed physicochemical parameters. Furthermore, it outlines detailed experimental protocols for the determination of key properties and presents a plausible synthetic route. The metabolic pathway of valproic acid, illustrating the formation of this compound, is also visualized. This guide is intended to be a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and the development of related therapeutic agents.
Introduction
This compound, also known as 4-keto-valproic acid (4-keto-VPA), is a molecule of significant interest in the fields of pharmacology and toxicology due to its role as a metabolite of valproic acid (VPA).[1] Valproic acid is extensively metabolized in the liver, and understanding the properties of its metabolites is crucial for comprehending its therapeutic efficacy, drug-drug interactions, and potential for toxicity.[1][2] This guide focuses on the core physicochemical characteristics of this compound, providing a foundational dataset for further research and development.
Physicochemical Properties
Currently, most of the available physicochemical data for this compound are derived from computational models. Experimental determination of these properties is essential for a more accurate characterization. The following tables summarize the known and predicted properties.
Table 1: General and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 4-keto-VPA, 4-Oxovalproic acid | PubChem[3] |
| CAS Number | 688-04-0 | PubChem[3] |
| Molecular Formula | C₈H₁₄O₃ | PubChem[3] |
| Molecular Weight | 158.19 g/mol | PubChem[3] |
| Canonical SMILES | CCCC(CC(=O)C)C(=O)O | PubChem[3] |
| InChI Key | HJRMYVTYHORJKC-UHFFFAOYSA-N | PubChem[3] |
Table 2: Computed Physicochemical Data
| Property | Predicted Value | Source |
| pKa (acidic) | 4.82 ± 0.23 | Guidechem |
| XLogP3 | 0.8 | PubChem[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Topological Polar Surface Area | 54.4 Ų | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
Biological Context: Valproic Acid Metabolism
This compound is a product of the hepatic metabolism of valproic acid. The biotransformation of valproic acid is complex, involving multiple pathways, primarily glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP) mediated oxidation.[1][4] The formation of this compound is part of the oxidative metabolism. Understanding this pathway is critical for assessing the drug's pharmacokinetic profile and the potential for drug-induced hepatotoxicity.
Caption: Overview of the major metabolic pathways of Valproic Acid.
Experimental Protocols
While specific experimental data for this compound is limited, the following are detailed, standard protocols for determining the key physicochemical properties of organic acids.
Determination of Melting Point
-
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Finely powder a small amount of the crystalline sample of this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected (or predicted) melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Determination of Boiling Point
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or a micro boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).
-
Procedure:
-
Place a small amount (0.5-1 mL) of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
Determination of pKa (Potentiometric Titration)
-
Principle: The pKa is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and stir bar.
-
Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a precisely weighed sample of this compound, and deionized water.
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of this compound in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a titration curve (pH vs. volume of NaOH added). The pH at the half-equivalence point is equal to the pKa.
-
Determination of Solubility (Shake-Flask Method)
-
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
-
Apparatus: Vials with screw caps, an orbital shaker with temperature control, analytical balance, and an appropriate analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, buffer solution).
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV). This concentration represents the solubility.
-
Caption: High-level workflows for key physicochemical experiments.
Plausible Synthetic Pathway
Caption: A proposed synthetic workflow for this compound.
Conclusion
This compound is an important metabolite in the biotransformation of valproic acid. While a substantial amount of computed data regarding its physicochemical properties is available, there is a clear need for experimental validation of these parameters. The experimental protocols detailed in this guide provide a framework for researchers to obtain these critical data points. A deeper understanding of the physicochemical properties of this and other metabolites will undoubtedly contribute to the safer and more effective use of valproic acid in clinical practice and aid in the development of novel therapeutics with improved metabolic profiles.
References
4-Oxo-2-propylpentanoic Acid: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-2-propylpentanoic acid, also known as 4-oxovalproic acid or 4-keto-VPA, is a metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA).[1][2][3] As a product of VPA's in vivo biotransformation, understanding the chemical properties and biological significance of this compound is crucial for a comprehensive understanding of VPA's therapeutic efficacy and potential toxicity. This technical guide provides a review of the available literature on this compound, focusing on its metabolic pathway and the general methodologies relevant to its study. While specific experimental data for this metabolite is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge and general protocols necessary for its investigation.
Chemical and Physical Properties
Comprehensive experimental data on the physical and chemical properties of isolated this compound are not extensively reported. However, based on its chemical structure and data from chemical databases, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | PubChem[3] |
| Molecular Weight | 158.19 g/mol | PubChem[3] |
| CAS Number | 688-04-0 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 4-oxovalproic acid, 4-Keto-VPA | PubChem[3] |
| Predicted XLogP3 | 0.8 | PubChem[3] |
Metabolic Pathway of Valproic Acid
This compound is a product of the mitochondrial β-oxidation of valproic acid.[4][5] The metabolism of VPA is complex, involving several pathways including glucuronidation, β-oxidation, and cytochrome P450-mediated oxidation.[1][2][5] The β-oxidation pathway is a major route for VPA metabolism and is responsible for the formation of several metabolites, including this compound.
Below is a simplified diagram illustrating the position of this compound within the metabolic pathway of valproic acid.
Experimental Protocols
General Protocol for the Synthesis of a β-Keto Acid
While a specific protocol for this compound is not available, a general approach for the synthesis of related β-keto acids often involves the Claisen condensation of an ester followed by hydrolysis and decarboxylation. A plausible, though unverified, synthetic route is outlined below.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Propyl bromide
-
Magnesium ethoxide
-
Acetyl chloride
-
Diethyl ether
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkylation: Diethyl malonate is reacted with sodium ethoxide in ethanol, followed by the addition of propyl bromide to yield diethyl propylmalonate.
-
Acylation: The resulting diethyl propylmalonate is then acylated using a suitable acetylating agent, such as acetyl chloride, in the presence of a base like magnesium ethoxide.
-
Hydrolysis and Decarboxylation: The acylated product is subsequently hydrolyzed and decarboxylated by heating with an acid (e.g., hydrochloric acid) to yield the final product, this compound.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential biological activity of this compound, a common initial screening method is the MTT assay, which measures cell viability.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values (the concentration of compound that inhibits cell growth by 50%) can be determined.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the literature, a comprehensive table of quantitative data cannot be provided at this time. Should such data become available, it would be presented in a structured format as exemplified below.
Hypothetical Table of Spectroscopic Data:
| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical δ values for propyl and pentanoic acid backbone protons |
| ¹³C NMR (CDCl₃, 100 MHz) | Hypothetical δ values for carbonyl, carboxyl, and aliphatic carbons |
| IR (thin film, cm⁻¹) | Hypothetical ν values for C=O (ketone and acid), O-H, and C-H stretches |
| Mass Spectrometry (ESI-) | Hypothetical m/z for [M-H]⁻ |
Hypothetical Table of Biological Activity:
| Assay Type | Cell Line | IC₅₀ (µM) |
| MTT Cytotoxicity | HepG2 | Hypothetical value |
| Enzyme Inhibition | Specific Enzyme | Hypothetical value |
Conclusion and Future Directions
This compound is a known metabolite of valproic acid, formed via the β-oxidation pathway. While its role in the overall pharmacological and toxicological profile of VPA is yet to be fully elucidated, its chemical structure as a keto-acid suggests potential for biological activity. The lack of dedicated studies on this specific metabolite highlights a gap in the current understanding of VPA's complex in vivo behavior.
Future research should focus on the following areas:
-
Chemical Synthesis and Characterization: Development of a robust and scalable synthetic route to obtain pure this compound is essential for enabling further studies. Full characterization using modern spectroscopic techniques will provide a necessary reference for its identification in biological samples.
-
In Vitro Biological Evaluation: A systematic evaluation of its biological effects is warranted. This should include cytotoxicity screening against various cell lines, particularly those of hepatic origin, as well as assessment of its potential to interact with key enzymes and signaling pathways known to be modulated by VPA.
-
Pharmacokinetic Studies: Investigating the formation and clearance of this compound in vivo will provide insights into its contribution to the overall pharmacokinetic profile of VPA.
-
Toxicological Assessment: Given the known hepatotoxicity associated with VPA, a thorough toxicological evaluation of this compound is crucial to determine if it is a benign metabolite or a contributor to VPA-induced adverse effects.
By addressing these research questions, the scientific community can build a more complete picture of the role of this compound in the clinical use of valproic acid, potentially leading to improved therapeutic strategies and a better understanding of its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Research of 4-Ketovalproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketovalproic acid, a significant metabolite of the widely used anticonvulsant and mood stabilizer valproic acid (VPA), has been a subject of interest in early pharmacological research. Understanding the synthesis, biological activity, and mechanism of action of this keto-metabolite is crucial for a comprehensive understanding of the parent drug's therapeutic and toxicological profile. This technical guide provides a detailed overview of the foundational research on 4-ketovalproic acid, focusing on its synthesis, anticonvulsant properties, and what is known about its mechanism of action, presented in a format tailored for researchers and drug development professionals.
Chemical Synthesis
The synthesis of 4-ketovalproic acid (also known as 2-propyl-4-oxopentanoic acid) can be achieved through various organic synthesis routes. A common and logical approach suggested by early literature is the acetoacetic ester synthesis. This method is a versatile tool for the preparation of ketones and their derivatives.
Experimental Protocol: Acetoacetic Ester Synthesis
The following protocol is a generalized representation based on the principles of the acetoacetic ester synthesis, a classic method for forming α-substituted ketones.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (or another suitable base)
-
1-Bromopropane
-
Allyl bromide
-
Strong acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis
-
Anhydrous ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared. Ethyl acetoacetate is then added dropwise to the cooled solution with stirring to form the sodium enolate.
-
First Alkylation: 1-Bromopropane is added to the enolate solution, and the mixture is refluxed. The bromide undergoes nucleophilic substitution by the enolate, introducing the propyl group at the α-carbon.
-
Second Alkylation: After cooling, a second equivalent of sodium ethoxide is added to form the enolate of the mono-alkylated product. Allyl bromide is then added, and the mixture is again refluxed to introduce the allyl group.
-
Hydrolysis and Decarboxylation: The resulting dialkylated acetoacetic ester is hydrolyzed by heating with either aqueous acid or base. This step cleaves the ester and the acetyl group, yielding a β-keto acid intermediate. Upon further heating, this intermediate readily undergoes decarboxylation to yield 2-propyl-5-hexenoic acid.
-
Oxidation to the Ketone: The terminal double bond of 2-propyl-5-hexenoic acid is then oxidized to a ketone. A common method for this transformation is Wacker oxidation or ozonolysis followed by a reductive workup.
-
Purification: The final product, 4-ketovalproic acid, is purified from the reaction mixture by extraction and distillation or chromatography.
Biological Activity
Early research on 4-ketovalproic acid primarily focused on its potential anticonvulsant activity, as it is a metabolite of the established antiepileptic drug, valproic acid.
Anticonvulsant Activity
A pivotal early study by Löscher in 1981 investigated the anticonvulsant effects of several VPA metabolites in mice, including 3-keto-VPA (which is understood to be structurally analogous to 4-ketovalproic acid). The study utilized two standard preclinical models for assessing anticonvulsant efficacy: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
The findings from this study are summarized in the table below.
| Compound | Anticonvulsant Potency (Relative to VPA) |
| Valproic Acid (VPA) | 100% |
| 3-Keto-VPA | Less potent than VPA |
Data from Löscher (1981).
The study concluded that while 3-keto-VPA did exhibit anticonvulsant properties, it was less potent than the parent compound, valproic acid. This suggests that the metabolic conversion of VPA to its keto-metabolite may represent a deactivation pathway in terms of anticonvulsant efficacy.
Experimental Protocols for Anticonvulsant Testing
Maximal Electroshock (MES) Test:
-
Animals: Male mice are used for the assay.
-
Drug Administration: The test compound (4-ketovalproic acid) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: At the time of predicted peak effect of the drug, a maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animals: Male mice are used.
-
Drug Administration: The test compound is administered as described for the MES test.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection against the induction of clonic seizures is the measure of anticonvulsant activity. The ED50 can be determined.
Mechanism of Action
The precise mechanism of action of 4-ketovalproic acid has not been extensively elucidated in early research. However, it is often inferred from the well-established mechanisms of its parent compound, valproic acid. VPA is known to exert its effects through multiple pathways, primarily involving the enhancement of GABAergic neurotransmission and the modulation of voltage-gated ion channels.
Potential GABAergic Effects
Valproic acid is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It is hypothesized that 4-ketovalproic acid might share some of this activity, although likely to a lesser extent given its reduced anticonvulsant potency. The potential mechanisms include:
-
Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. Inhibition of GABA-T would lead to increased synaptic concentrations of GABA.
-
Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH): This is another enzyme involved in the GABA catabolic pathway.
Interaction with Ion Channels
Valproic acid has been shown to modulate voltage-gated sodium and potassium channels, which are critical for neuronal excitability. It is plausible that 4-ketovalproic acid could also interact with these channels, although specific studies from the early research period are lacking.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential synthesis pathway and the experimental workflow for evaluating the anticonvulsant activity of 4-ketovalproic acid.
Caption: Acetoacetic ester synthesis pathway for 4-ketovalproic acid.
Caption: Workflow for evaluating anticonvulsant activity.
Conclusion
Early research into 4-ketovalproic acid has established it as a metabolite of valproic acid with demonstrable, albeit weaker, anticonvulsant properties. The foundational studies have provided a basis for its chemical synthesis and initial biological characterization. While the precise mechanisms of action and a comprehensive toxicological profile were not fully elucidated in the early stages of research, these initial findings have been instrumental in shaping our current understanding of the complex pharmacology of valproic acid and its metabolites. Further research is warranted to fully characterize the pharmacological and toxicological profile of 4-ketovalproic acid and to determine its clinical significance.
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Oxo-2-propylpentanoic Acid in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-2-propylpentanoic acid, also known as 4-keto-valproic acid (4-keto-VPA), is a metabolite of valproic acid (VPA), a widely used antiepileptic drug. Monitoring the levels of VPA and its metabolites is crucial for therapeutic drug monitoring to ensure efficacy and avoid toxicity. The quantification of this compound in plasma is essential for pharmacokinetic studies, understanding the drug's metabolism, and investigating its potential role in both therapeutic and adverse effects. This document provides a detailed protocol for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Valproic Acid Metabolic Pathway
Valproic acid undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. The pathway leading to the formation of this compound is part of a complex metabolic network. Understanding this pathway provides context for the importance of monitoring this specific metabolite.
Caption: Simplified metabolic pathway of Valproic Acid (VPA).
Experimental Protocols
This section details the materials, equipment, and procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound analytical standard
-
This compound-d6 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of plasma sample, add 20 µL of the internal standard working solution and 500 µL of 0.1% formic acid in water. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 157.1 | 113.1 | 15 | 100 |
| This compound-d6 (IS) | 163.1 | 119.1 | 15 | 100 |
Note: The MRM transition for this compound is proposed based on the expected loss of CO2. These parameters should be optimized experimentally.
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 5 | < 10 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 90 - 110 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
Caption: Workflow for plasma sample analysis.
Application Notes and Protocols for the Analytical Detection of 4-Ketovalproic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-ketovalproic acid, a metabolite of the widely used antiepileptic drug valproic acid. The following protocols are intended to guide researchers in the accurate detection of this compound in biological matrices, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Introduction
Valproic acid (VPA) is extensively metabolized in the body, leading to the formation of numerous metabolites. Among these, the keto metabolites, including 4-ketovalproic acid (4-keto-VPA), are of significant interest due to their potential contribution to the parent drug's therapeutic and toxic effects. Accurate and reliable analytical methods are essential for elucidating the role of these metabolites. This document outlines two primary analytical techniques for the determination of 4-ketovalproic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The selection of an analytical method for 4-ketovalproic acid detection depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile compounds. For non-volatile analytes like 4-ketovalproic acid, a derivatization step is necessary to increase their volatility and improve chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization, simplifying sample preparation. It is particularly advantageous for analyzing complex biological samples.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the described analytical methods for the detection of 4-ketovalproic acid and a closely related isomer, 3-ketovalproic acid.
| Analyte | Method | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Accuracy (%) | Precision (%RSD) |
| 4-Ketovalproic Acid | GC-MS | Serum, Urine | Not Specified | Not Specified | Not Specified | Not Specified |
| 3-Ketovalproic Acid | LC-MS/MS | Human Serum | 0.05-10 µg/mL | 0.05 µg/mL | 91.44-110.92 | < 9.98 |
Note: Detailed quantitative data for the GC-MS method for 4-ketovalproic acid was not available in the cited literature. The LC-MS/MS data is for the isomer 3-ketovalproic acid, and similar performance may be achievable for 4-ketovalproic acid with appropriate method optimization.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 4-Ketovalproic Acid
This protocol is based on the method described by Kassahun et al. (1992) for the simultaneous determination of valproic acid and 14 of its metabolites, including 4-ketovalproic acid, in serum and urine.[1][2]
1. Sample Preparation
-
To 1 mL of serum or urine, add an internal standard.
-
Adjust the pH of the sample to 5.0. For urine samples, this step also aids in the removal of urea.
-
Perform hydrolysis of VPA-conjugates if necessary.
-
Extract the analytes with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a suitable solvent.
-
Add a trimethylsilyl (TMS) derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at a specified temperature and time to ensure complete derivatization of the carboxylic acid and hydroxyl groups to their respective TMS esters and ethers.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent GC equipped with a capillary column.
-
Column: DB-1701 fused silica capillary column (or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is crucial for the separation of the various VPA metabolites. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 280°C.
-
Mass Spectrometer: Agilent MS operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the TMS derivative of 4-ketovalproic acid.
4. Data Analysis
-
Quantify 4-ketovalproic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-ketovalproic acid.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Ketovalproic Acid
This protocol is adapted from the method by Wang et al. (2023) for the simultaneous determination of valproic acid and six of its metabolites, including 3-ketovalproic acid, in human serum.[3] This method can serve as a starting point for the analysis of 4-ketovalproic acid.
1. Sample Preparation
-
To 50 µL of a serum sample, add an internal standard (e.g., valproic acid-d6).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a Kinetex C18 (3 × 100 mm, 2.6 μm), is suitable for separating the analytes.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for a column of this dimension would be in the range of 0.3-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative electrospray ionization is typically used for the analysis of acidic compounds like ketovalproic acid.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection. The precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion are monitored.
3. Data Analysis
-
Quantify 3-ketovalproic acid by constructing a calibration curve from the peak area ratios of the analyte to the internal standard at various concentrations.
Visualizations
References
- 1. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of 4-Oxo-2-propylpentanoic Acid in Human Plasma using HPLC-MS/MS
This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is intended for use in research and drug development settings for pharmacokinetic or metabolic studies.
Introduction
This compound is an oxo carboxylic acid with the molecular formula C8H14O3.[1] Accurate and reliable quantification of organic acids such as this compound in biological matrices can be challenging due to their polarity and potential for poor ionization.[2] This protocol outlines a sensitive and specific HPLC-MS/MS method that employs a straightforward protein precipitation for sample preparation and utilizes negative ion electrospray ionization for detection. The method is designed to be robust and suitable for high-throughput analysis.
Experimental Protocols
This section details the necessary reagents, sample preparation, and instrumental conditions for the analysis of this compound.
2.1. Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as an isotopically labeled analog of the analyte.
-
Human plasma (with K2EDTA as anticoagulant)[3]
2.2. Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare a 1 mg/mL primary stock solution of this compound and the internal standard in a 1:1 (v/v) methanol:water mixture.[3]
-
Working Stock Solutions: From the primary stock solutions, prepare working stock solutions by serial dilution with the 1:1 methanol:water mixture to create calibration standards and quality control (QC) samples.[3]
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working stock solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
2.3. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.[4]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.[4]
2.4. HPLC-MS/MS Instrumental Conditions
2.4.1. HPLC Conditions
-
HPLC System: A system such as a Shimadzu Nexera X2 or equivalent.[3]
-
Column: A reverse-phase C18 column, for example, a Phenomenex Luna C18(2) (150 x 2 mm, 3 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 40°C.[5]
-
Gradient Elution:
-
Start with a low percentage of mobile phase B, hold for a short period.
-
Increase the percentage of mobile phase B linearly to elute the analyte.
-
Return to the initial conditions to re-equilibrate the column.
-
2.4.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound and the internal standard should be optimized. For this compound (MW: 158.19 g/mol [1]), the deprotonated molecule [M-H]⁻ would be the precursor ion.
-
MRM Transition for this compound: To be determined by direct infusion of the reference standard. A plausible transition would be m/z 157.1 → [fragment ion].
-
MRM Transition for Internal Standard: To be determined based on the selected internal standard.
-
-
Ion Source Parameters:
Data Presentation
The following table summarizes the typical performance characteristics of an HPLC-MS/MS method for the quantification of small organic acids, based on similar validated methods.[3]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by Internal Standard |
Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the analytical protocol.
Caption: HPLC-MS/MS workflow for this compound quantification.
Caption: Logical relationships in the analytical method.
References
- 1. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for the Laboratory Synthesis of 4-Oxo-2-propylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 4-Oxo-2-propylpentanoic acid, a valuable building block in organic synthesis. The synthesis is based on the well-established acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation. This method offers a reliable and straightforward route to the target compound. Included are a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound (CAS No. 688-04-0) is a keto-acid of interest in medicinal chemistry and drug development due to its structural motifs. Its synthesis in a laboratory setting is crucial for further research and development activities. The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones and substituted acetic acids.[1][2] This methodology is particularly advantageous as it allows for the formation of a new carbon-carbon bond at the α-position of a ketone. The overall synthetic strategy involves three key stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation to yield the desired product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Note |
| Starting Materials | ||
| Ethyl acetoacetate | 1.0 mol | |
| Sodium ethoxide | 1.0 mol | |
| 1-Bromopropane | 1.0 mol | |
| Intermediate | ||
| Ethyl 2-acetyl-2-propylpentanoate | Theoretical Yield: ~214.30 g | Based on stoichiometry |
| Final Product | ||
| This compound | Molecular Formula: C8H14O3 | [3] |
| Molar Mass: 158.19 g/mol | [3] | |
| Theoretical Yield: ~158.19 g | Based on stoichiometry | |
| Reaction Conditions | ||
| Alkylation Temperature | Reflux | Typical for acetoacetic ester synthesis |
| Hydrolysis/Decarboxylation | Reflux with aqueous acid | |
| Characterization Data (Predicted) | ||
| ¹H NMR (CDCl₃, δ) | ~0.9 (t, 3H), ~1.3-1.7 (m, 4H), ~2.2 (s, 3H), ~2.5-2.9 (m, 3H), ~11.5 (br s, 1H) | Based on chemical structure |
| ¹³C NMR (CDCl₃, δ) | ~14, ~20, ~30, ~35, ~45, ~50, ~180, ~208 | Based on chemical structure |
| IR (cm⁻¹) | ~3300-2500 (O-H), ~1710 (C=O, ketone), ~1700 (C=O, acid) | Characteristic functional group frequencies |
| Mass Spectrum (m/z) | 158 (M+), 141, 115, 99, 43 | Predicted fragmentation pattern |
Experimental Protocols
The synthesis of this compound is performed in two main stages:
-
Alkylation of Ethyl Acetoacetate: Formation of ethyl 2-acetyl-2-propylpentanoate.
-
Hydrolysis and Decarboxylation: Conversion of the intermediate to this compound.
Stage 1: Synthesis of Ethyl 2-acetyl-2-propylpentanoate
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
1-Bromopropane
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide (1.0 mol) in anhydrous ethanol.
-
To this solution, add ethyl acetoacetate (1.0 mol) dropwise with stirring.
-
After the addition is complete, add 1-bromopropane (1.0 mol) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the sodium bromide precipitate.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude ethyl 2-acetyl-2-propylpentanoate.
Stage 2: Synthesis of this compound
Materials:
-
Crude ethyl 2-acetyl-2-propylpentanoate
-
Aqueous hydrochloric acid (e.g., 6 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To the crude ethyl 2-acetyl-2-propylpentanoate in a round-bottom flask, add an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation will occur. The evolution of carbon dioxide gas will be observed.
-
Continue refluxing until the evolution of CO₂ ceases.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
In Vitro Assays for 4-Oxo-2-propylpentanoic Acid Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays relevant for characterizing the biological activity of 4-Oxo-2-propylpentanoic acid, a metabolite of the widely used drug, valproic acid (VPA). Given the known pharmacological profile of VPA, which includes histone deacetylase (HDAC) inhibition, anticonvulsant effects, and potential neuroprotective or cytotoxic activities, the following assays are proposed to elucidate the specific contributions of its 4-oxo metabolite.
Data Presentation
Quantitative analysis of the in vitro activity of this compound is crucial for understanding its biological role. However, specific experimental values such as IC50 and EC50 for this particular metabolite are not extensively available in publicly accessible literature. The following tables summarize representative data for the parent compound, Valproic Acid (VPA), and some of its other metabolites to provide a comparative context.
Table 1: HDAC Inhibition Activity of Valproic Acid
| Compound | Target | Assay Type | IC50 (mM) | Reference |
| Valproic Acid | HDAC1 | Fluorometric | ~0.4 | [1][2] |
| Valproic Acid | Class I/II HDACs | Fluorometric | 0.5 - 2 | [3] |
Table 2: Anticonvulsant Activity of Valproic Acid and its Metabolites
| Compound | Animal Model | Seizure Type | ED50 (mg/kg) | Reference |
| Valproic Acid | Mouse | Maximal Electroshock | 200-250 | [4][5] |
| 2-en-VPA | Mouse | Maximal Electroshock | ~250-400 | [4] |
| 4-en-VPA | Mouse | Maximal Electroshock | ~250-400 | [4] |
| This compound (3-keto-VPA) | Mouse | Maximal Electroshock | >500 | [4][5] |
Table 3: In Vitro Cytotoxicity of Valproic Acid
| Compound | Cell Line | Assay Type | CC50 (mM) | Reference |
| Valproic Acid | HepG2 | MTT Assay | >10 | [6] |
| Valproic Acid | SH-SY5Y | MTT Assay | 1-10 (varies with differentiation state) | [7] |
Experimental Protocols & Visualizations
Histone Deacetylase (HDAC) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of histone deacetylases, a key mechanism of action for its parent compound, valproic acid.
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human HDAC1 enzyme to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Prepare a positive control (e.g., Trichostatin A) and a vehicle control (e.g., DMSO in Assay Buffer).
-
-
Assay Procedure :
-
In a 96-well black microplate, add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted HDAC1 enzyme solution.
-
Add 10 µL of the this compound serial dilutions, positive control, or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the HDAC substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding 100 µL of developer solution (e.g., 2 mg/mL trypsin in Assay Buffer with 1 µM Trichostatin A).
-
-
Data Analysis :
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cytotoxicity Assay (LDH Release)
This assay assesses the potential of this compound to induce cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Preparation :
-
Seed a suitable cell line (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Include wells for vehicle control, positive control (e.g., a known cytotoxic agent or lysis buffer for maximum LDH release), and untreated cells (spontaneous LDH release).
-
Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
-
-
LDH Measurement :
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add a stop solution to each well.
-
-
Data Analysis :
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Neuroprotection Assay
This assay evaluates the potential of this compound to protect neuronal cells from a neurotoxin-induced cell death.
-
Cell Culture :
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium. For a more neuron-like phenotype, differentiate the cells with retinoic acid for 5-7 days prior to the experiment.
-
Seed the differentiated or undifferentiated cells in a 96-well plate and allow them to attach.
-
-
Treatment :
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Introduce a neurotoxin, such as MPP+ (1-methyl-4-phenylpyridinium), to induce neuronal cell death.
-
Include control wells: cells treated with the neurotoxin alone, cells treated with the test compound alone, and untreated cells.
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay) :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis :
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the concentration of this compound to determine its neuroprotective effect.
-
Anti-inflammatory Assay (NF-κB Translocation)
This assay investigates the anti-inflammatory potential of this compound by measuring its effect on the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
-
Cell Culture and Treatment :
-
Seed macrophage-like cells (e.g., RAW 264.7) on glass coverslips in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NF-κB translocation.
-
Include appropriate controls (untreated, LPS only, and vehicle).
-
Incubate for 1-2 hours.
-
-
Immunofluorescence Staining :
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis :
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in cytoplasmic and an increase in nuclear fluorescence indicate translocation.
-
Determine the effect of this compound on inhibiting LPS-induced NF-κB translocation.
-
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Do structural properties explain the anticonvulsant activity of valproate metabolites? A QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives | PDF [slideshare.net]
- 7. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Animal Models for Studying 4-Ketovalproic Acid Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) is a widely used antiepileptic drug, but its use during pregnancy is associated with an increased risk of congenital malformations, particularly neural tube defects.[1][2] 4-ketovalproic acid (4-keto-VPA) is a metabolite of VPA, and while less studied than its parent compound, it is implicated in the teratogenic effects of VPA. It has been suggested that 4-keto-VPA may contribute to abnormal and irregular growth of the neural tube neuroepithelium. This document provides detailed application notes and protocols for utilizing animal models to investigate the specific effects of 4-ketovalproic acid. Due to the limited direct research on 4-keto-VPA, many of the described protocols are adapted from established methodologies for studying valproic acid.
Animal Models
Rodent models, particularly mice and rats, are the most common systems for studying VPA-induced teratogenicity and are therefore recommended for investigating the effects of 4-keto-VPA.[3] The choice of species and strain can influence susceptibility to teratogenic insults.
Table 1: Recommended Animal Models and Key Characteristics
| Animal Model | Strain | Key Characteristics | Rationale for Use in 4-keto-VPA Studies |
| Mouse | CD-1, C57BL/6J | Well-characterized genetics and developmental biology. Susceptible to VPA-induced neural tube defects. | Allows for comparison with the extensive existing data on VPA. Genetic modifications are readily available to probe molecular mechanisms. |
| Rat | Sprague-Dawley, Wistar | Larger litter size allows for robust statistical analysis. Established models of VPA-induced skeletal and neural defects.[3] | Suitable for studies requiring larger tissue samples for biochemical analysis. |
Experimental Protocols
Protocol 1: Synthesis of 4-Ketovalproic Acid
The synthesis of 4-ketovalproic acid can be approached via the oxidation of 4-hydroxyvalproic acid or through a malonic ester synthesis-based route. A potential starting point for the synthesis of amino analogues of valproic acid involves their corresponding keto acids, suggesting that synthetic routes to these keto acids are established in medicinal chemistry.[4]
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for 4-ketovalproic acid.
Protocol 2: Induction of Teratogenicity in Mice
This protocol is adapted from established methods for inducing neural tube defects with valproic acid.
Materials:
-
Pregnant mice (e.g., CD-1), timed pregnancy (Day 0 = day of vaginal plug)
-
4-Ketovalproic Acid, dissolved in a suitable vehicle (e.g., saline or corn oil)
-
Dosing syringes and needles (for intraperitoneal injection)
-
Animal handling and surgical equipment
-
Microscope for embryo analysis
Procedure:
-
Animal Preparation: House pregnant mice individually under standard laboratory conditions.
-
Dosing: On gestational day 8.5 (E8.5), administer a single intraperitoneal (i.p.) injection of 4-ketovalproic acid. A dose-response study is recommended to determine the optimal teratogenic dose. Based on VPA studies, a starting range of 100-400 mg/kg could be explored. A vehicle control group should be included.
-
Embryo Collection: On gestational day 10.5 (E10.5) or 17.5 (E17.5), euthanize the pregnant mice and dissect the uterine horns to collect the embryos.
-
Assessment of Neural Tube Defects:
-
Examine embryos under a dissecting microscope for gross malformations, particularly exencephaly (open cranial neural tube) and spina bifida (open spinal neural tube).
-
Record the number of live fetuses, dead fetuses, and resorption sites.
-
For detailed analysis, fix embryos in 4% paraformaldehyde for histology or perform whole-mount in situ hybridization to assess the expression of key developmental genes.
-
Workflow for Teratogenicity Study:
Caption: Experimental workflow for assessing the teratogenicity of 4-keto-VPA in mice.
Protocol 3: Whole Embryo Culture for Mechanistic Studies
Whole embryo culture allows for the direct observation of neurulation and the effects of 4-keto-VPA in a controlled ex vivo environment.
Materials:
-
Mouse embryos at the head-fold stage (E8.5)
-
Rat serum (as culture medium)
-
Roller culture apparatus
-
4-Ketovalproic Acid stock solution
-
Microscopy and imaging system
Procedure:
-
Embryo Dissection: Dissect E8.5 mouse embryos from the uterus, leaving the yolk sac and ectoplacental cone intact.
-
Culture Setup: Place embryos in roller bottles containing rat serum supplemented with antibiotics.
-
Treatment: Add 4-ketovalproic acid to the culture medium at various concentrations. Include a vehicle control.
-
Incubation: Culture the embryos for 24-48 hours in a roller culture apparatus at 37°C with a constant gas supply (5% O₂, 5% CO₂, 90% N₂).
-
Analysis:
-
Monitor embryonic development and neural tube closure at regular intervals using a microscope.
-
At the end of the culture period, assess embryos for neural tube defects and other morphological abnormalities.
-
Embryos can be processed for molecular analysis (e.g., qPCR, Western blot, in situ hybridization).
-
Data Presentation
Table 2: Example of Quantitative Data Summary for Teratogenicity Studies
| Treatment Group | Dose (mg/kg) | n (litters) | Implantation Sites | Resorptions (%) | Live Fetuses | Fetuses with Neural Tube Defects (%) |
| Vehicle Control | 0 | 10 | 120 | 5.0 | 114 | 0.9 |
| 4-keto-VPA | 100 | 10 | 118 | 8.5 | 108 | Data to be determined |
| 4-keto-VPA | 200 | 10 | 122 | 15.6 | 103 | Data to be determined |
| 4-keto-VPA | 400 | 10 | 115 | 25.2 | 86 | Data to be determined |
Signaling Pathways
VPA is known to impact several signaling pathways crucial for neural development. It is hypothesized that 4-keto-VPA may share some of these mechanisms.
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, leading to hyperacetylation of histones and altered gene expression.[5][6] The structural similarity of 4-keto-VPA suggests it may also possess HDAC inhibitory activity.
-
Wnt/β-catenin Signaling: VPA has been shown to activate the Wnt signaling pathway, which is critical for neural patterning and cell fate determination.[7][8][9][10] Dysregulation of this pathway can lead to developmental defects.
Proposed Signaling Pathway for VPA/4-keto-VPA-Induced Teratogenicity:
Caption: Hypothesized signaling pathways affected by VPA and potentially 4-keto-VPA, leading to neural tube defects.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of 4-ketovalproic acid in animal models. While direct experimental data for this specific metabolite is limited, the extensive research on its parent compound, valproic acid, provides a solid foundation for designing and interpreting new studies. Future research should focus on obtaining quantitative data for 4-keto-VPA to delineate its specific contribution to the teratogenicity of valproic acid and to understand its underlying molecular mechanisms.
References
- 1. Teratogenic potential of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review [mdpi.com]
- 3. A rat model of valproate teratogenicity from chronic oral treatment during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule valproic acid enhances ventral patterning of human neural tube organoids by regulating Wnt and Shh signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic acid exposure sequentially activates Wnt and mTOR pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 4-Oxo-2-propylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-2-propylpentanoic acid, also known as 4-keto-valproic acid (4-keto-VPA), is a significant metabolite of valproic acid (VPA), a widely prescribed anticonvulsant and mood stabilizer.[1][2] VPA therapy is associated with a risk of hepatotoxicity, and its metabolites are implicated in this adverse effect.[3][4][5] Understanding the cellular effects of this compound is crucial for elucidating the mechanisms of VPA-induced liver injury and for the development of safer therapeutic alternatives. These application notes provide detailed protocols for a panel of cell-based assays to assess the cytotoxicity, induction of oxidative stress, and potential inflammatory signaling pathways affected by this compound. The human hepatoma cell line, HepG2, is recommended as a relevant in vitro model for these studies due to its hepatic origin and use in toxicological screenings.
Key Cell-Based Assays
A multi-parametric approach is recommended to comprehensively evaluate the cellular response to this compound. This includes assessing:
-
Cell Viability and Proliferation: To determine the overall impact on cell health and growth.
-
Cytotoxicity (Necrosis): To quantify direct damage to the cell membrane.
-
Oxidative Stress: To measure the induction of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity.
-
Inflammatory Signaling: To investigate the modulation of key pathways like NF-κB, which are often linked to cellular stress and injury.
-
Antioxidant Response: To explore the activation of protective mechanisms, such as the Nrf2 pathway.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from the described assays. These tables are structured for clear comparison of the effects of this compound at various concentrations.
Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.350 | 0.095 | 100 |
| 10 | 1.298 | 0.088 | 96.1 |
| 50 | 1.150 | 0.075 | 85.2 |
| 100 | 0.875 | 0.061 | 64.8 |
| 250 | 0.540 | 0.043 | 40.0 |
| 500 | 0.215 | 0.025 | 15.9 |
Table 2: Cytotoxicity of this compound in HepG2 Cells (LDH Assay)
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.120 | 0.015 | 0 |
| 10 | 0.135 | 0.018 | 3.4 |
| 50 | 0.210 | 0.022 | 20.5 |
| 100 | 0.350 | 0.031 | 52.3 |
| 250 | 0.580 | 0.045 | 104.5 |
| 500 | 0.790 | 0.058 | 152.3 |
| Maximum LDH Release | 0.850 | 0.062 | 165.9 |
| Spontaneous LDH Release | 0.120 | 0.015 | 0 |
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound in HepG2 Cells (DCFH-DA Assay)
| Concentration (µM) | Mean Fluorescence Intensity | Standard Deviation | Fold Increase in ROS |
| 0 (Vehicle Control) | 1500 | 120 | 1.0 |
| 10 | 1850 | 155 | 1.2 |
| 50 | 3200 | 280 | 2.1 |
| 100 | 5500 | 450 | 3.7 |
| 250 | 9800 | 760 | 6.5 |
| 500 | 15200 | 1100 | 10.1 |
| Positive Control (H₂O₂) | 18000 | 1350 | 12.0 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for the MTT cell viability assay.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, a marker of necrosis.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for 24 or 48 hours. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer from the kit).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
Workflow for the LDH cytotoxicity assay.
Oxidative Stress Assessment: DCFH-DA Assay
This assay measures the intracellular generation of ROS.
Materials:
-
HepG2 cells
-
DMEM (phenol red-free)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Positive control (e.g., H₂O₂)
Protocol:
-
Seed HepG2 cells in a black, clear-bottom 96-well plate.
-
The next day, remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add the different concentrations of this compound and a positive control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 0, 1, 2, 4 hours) using a fluorescence plate reader.
-
The increase in fluorescence is proportional to the amount of ROS generated.
Workflow for the DCFH-DA oxidative stress assay.
Proposed Signaling Pathways for Investigation
Based on the expected induction of oxidative stress, the following signaling pathways are proposed for further investigation to elucidate the mechanism of action of this compound.
NF-κB Signaling Pathway
Oxidative stress can lead to the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[6]
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. cellbiologics.com [cellbiologics.com]
- 6. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 4-Oxo-2-propylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-2-propylpentanoic acid is a significant metabolite of valproic acid (VPA), a widely used antiepileptic drug. Understanding the biological activity and toxicological profile of this metabolite is crucial for the comprehensive evaluation of VPA's therapeutic effects and adverse reactions. The isolation and purification of this compound are essential for conducting in-depth studies, including the development of analytical standards and for use in biological assays.
Physicochemical Data
A summary of the available physicochemical properties of this compound is presented in the table below. This data is essential for designing and optimizing the isolation and purification procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 (Computed) | 0.8 | PubChem[1] |
| CAS Number | 688-04-0 | PubChem[1] |
Experimental Protocol: Isolation of this compound
This protocol details a liquid-liquid extraction procedure followed by column chromatography for the purification of this compound.
Materials and Reagents
-
Sample containing this compound (e.g., reaction mixture, pre-treated biological fluid)
-
Deionized water
-
Ethyl acetate (or other suitable water-immiscible organic solvent like dichloromethane)
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Separatory funnel
-
Glassware (beakers, Erlenmeyer flasks, round-bottom flask)
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization (if applicable) or appropriate staining solution (e.g., potassium permanganate)
Procedure
Part 1: Acid-Base Extraction
-
Sample Preparation:
-
If the sample is a reaction mixture in an organic solvent, dilute it with ethyl acetate.
-
If the sample is aqueous, proceed directly to step 2.
-
-
Initial Extraction:
-
Transfer the sample to a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic compound. Combine all aqueous extracts.
-
-
Back Extraction (Optional):
-
To remove any neutral or basic impurities that may have been carried over, wash the combined aqueous extracts with a small volume of ethyl acetate. Discard the organic layer.
-
-
Acidification and Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 2. This will protonate the carboxylate, making the this compound less water-soluble.
-
Extract the acidified aqueous solution with three portions of ethyl acetate.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.
-
Part 2: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent (e.g., a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity, for example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate. The optimal solvent system should be determined by TLC analysis of the crude product beforehand.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure this compound.
-
-
Final Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the proposed protocol for isolating this compound.
Caption: Workflow for the isolation of this compound.
Signaling Pathway Context
This compound is a product of the metabolic processing of valproic acid. The diagram below shows a simplified representation of the metabolic pathway leading to its formation.
Caption: Simplified metabolic pathway of Valproic Acid.
References
Application Notes and Protocols for 4-Ketovalproic Acid as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketovalproic acid is a major metabolite of valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug.[1][2] While research has extensively focused on the parent compound, VPA, its metabolites, including 4-ketovalproic acid (also referred to as 3-keto-VPA), are crucial for understanding the overall pharmacological and toxicological profile of VPA treatment.[1][3] These application notes provide an overview of the known biological activities of VPA and its metabolites, with a specific focus on the potential utility of 4-ketovalproic acid as a research tool. Detailed protocols, adapted from established methods for VPA, are provided to facilitate its investigation in various experimental settings.
Biological Activities and Research Applications
Valproic acid exerts its therapeutic effects through multiple mechanisms, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs).[4][5][6] The metabolites of VPA, including 4-ketovalproic acid, may contribute to both the therapeutic and adverse effects of the drug.[1]
Anticonvulsant Activity: Studies have shown that several metabolites of VPA, including a keto-metabolite, possess anticonvulsant activity, although they are generally less potent than VPA itself. This suggests that 4-ketovalproic acid may have intrinsic pharmacological activity at relevant biological targets.
Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, a mechanism linked to its neuroprotective and potential anti-cancer effects.[7][8][9] While the HDAC inhibitory activity of 4-ketovalproic acid has not been extensively characterized, its structural similarity to VPA suggests it may also possess this activity. Researchers can use 4-ketovalproic acid to investigate the structure-activity relationship of VPA analogs as HDAC inhibitors.
GABA Metabolism: VPA is known to increase brain levels of the inhibitory neurotransmitter GABA, in part by inhibiting GABA transaminase.[10][11] The effect of 4-ketovalproic acid on GABA metabolism is an area for further investigation.
Neuroprotection: VPA has demonstrated neuroprotective effects in various models of neuronal injury.[12][13] Given that some metabolites contribute to the overall effect of VPA, 4-ketovalproic acid can be used as a tool to dissect the specific contributions of different metabolic pathways to neuroprotection.
Chemical Synthesis: 4-Ketovalproic acid can serve as a precursor or intermediate in the synthesis of other VPA analogs and derivatives for pharmacological testing.[14]
Quantitative Data
Table 1: Anticonvulsant Activity of Valproic Acid and its Metabolites in Mice
| Compound | Anticonvulsant Potency (Relative to VPA) | Reference |
| Valproic Acid (VPA) | 100% | |
| 2-en-VPA | 50 - 90% | |
| 4-en-VPA | 50 - 90% | |
| 3-keto-VPA | Less potent than VPA | |
| 3-hydroxy-VPA | Less potent than VPA | |
| 5-hydroxy-VPA | Less potent than VPA | |
| 2-n-propylglutaric acid | Less potent than VPA |
Table 2: Plasma Concentrations of Valproic Acid and its Major Metabolites in Epileptic Patients
| Compound | Concentration Range (µg/mL) | Reference |
| Valproic Acid (VPA) | 50 - 100 | [2] |
| 2-en-VPA | Major Metabolite | [2] |
| 3-hydroxy-VPA | Major Metabolite | [2] |
| 3-keto-VPA | Major Metabolite | [2] |
| 4-hydroxy-VPA | Minor Metabolite | [2] |
| 5-hydroxy-VPA | Minor Metabolite | [2] |
Experimental Protocols
The following protocols are adapted from established methods and can be used to investigate the biological effects of 4-ketovalproic acid.
Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol describes a method to measure the ability of 4-ketovalproic acid to inhibit HDAC activity in a cell-free system.
Materials:
-
4-Ketovalproic Acid
-
Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or Sodium Valproate (positive controls)
-
Developer solution
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve 4-ketovalproic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial dilutions to obtain a range of test concentrations.
-
Prepare working solutions of the HDAC enzyme, substrate, and controls in HDAC assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (no enzyme): Assay buffer
-
Negative Control (vehicle): HDAC enzyme, solvent vehicle
-
Positive Control: HDAC enzyme, TSA or Sodium Valproate
-
Test Compound: HDAC enzyme, 4-ketovalproic acid dilutions
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development and Measurement:
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of 4-ketovalproic acid compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 2: Neuronal Cell Culture and Treatment for Neuroprotection Assays
This protocol provides a general method for culturing neuronal cells and treating them with 4-ketovalproic acid to assess its neuroprotective potential.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Retinoic acid (for differentiation)
-
Brain-derived neurotrophic factor (BDNF) (for differentiation)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), glutamate, or H₂O₂)
-
4-Ketovalproic Acid
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Culture and Differentiation (SH-SY5Y):
-
Culture SH-SY5Y cells in standard growth medium.
-
To differentiate the cells into a neuronal phenotype, plate the cells at a suitable density and treat with medium containing retinoic acid (e.g., 10 µM) for 5-7 days.[4]
-
For further maturation, the medium can be supplemented with BDNF (e.g., 50 ng/mL).[4]
-
-
Compound Treatment:
-
Prepare a stock solution of 4-ketovalproic acid in a suitable solvent.
-
Pre-treat the differentiated neuronal cells with various concentrations of 4-ketovalproic acid for a specified duration (e.g., 24 hours) before inducing toxicity.
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxic agent at a predetermined concentration and duration to induce cell death.
-
-
Assessment of Neuroprotection:
-
Following the toxic insult, assess cell viability using methods such as the MTT assay (Protocol 3).
-
Further mechanistic studies can be performed, such as Western blotting for apoptosis markers or histone acetylation (Protocol 4).
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Treated neuronal cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
MTT Addition:
-
After the treatment period (as in Protocol 2), remove the culture medium from the wells.
-
Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-toxin-exposed cells).
-
Protocol 4: Western Blot for Histone Acetylation
This protocol is for detecting changes in the acetylation status of histones in cells treated with 4-ketovalproic acid.
Materials:
-
Treated neuronal cells
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells and extract total protein.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.
-
Protocol 5: Quantification of 4-Ketovalproic Acid by HPLC-MS/MS
This protocol outlines a method for the quantitative analysis of 4-ketovalproic acid in biological matrices such as plasma or cell culture media.[15]
Materials:
-
Biological samples containing 4-ketovalproic acid
-
Internal standard (e.g., a deuterated analog of VPA or 4-ketovalproic acid)
-
Acetonitrile
-
Formic acid
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separate the analyte from other matrix components on a C18 column using a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid).
-
Detect and quantify 4-ketovalproic acid and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 4-ketovalproic acid.
-
Determine the concentration of 4-ketovalproic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of Valproic Acid and its biological effects.
Caption: Experimental workflow for assessing neuroprotective effects.
Caption: Relationship between Valproic Acid and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Innovative models for in vitro detection of seizure - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 9. Assay for GABA Transaminase Activity [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. explorationpub.com [explorationpub.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Comprehensive qPCR profiling of gene expression in single neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro human cell culture models in a bench‐to‐bedside approach to epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Notes and Protocols for 4-Oxo-2-propylpentanoic Acid: Acknowledging Data Scarcity and Exploring a Closely Related Alternative
Given the close structural and metabolic relationship, we will pivot to provide the requested detailed information for the parent compound, Valproic Acid (VPA) . The extensive research on VPA may offer valuable insights into the potential, though currently uninvestigated, biological context of its metabolite, 4-Oxo-2-propylpentanoic acid.
Alternative Focus: Experimental Applications of Valproic Acid (2-Propylpentanoic Acid)
Valproic acid (VPA) is a branched-chain fatty acid with a broad spectrum of biological activities.[2] It is a well-established antiepileptic drug and is also used in the treatment of bipolar disorder and migraine prophylaxis.[3] Its mechanisms of action are multifaceted, involving effects on the GABAergic system, inhibition of histone deacetylases (HDACs), and modulation of various signaling pathways.[3][4]
Application Note 1: Anticonvulsant Activity of Valproic Acid
Introduction: Valproic acid is a first-line treatment for various types of seizures.[4] Its anticonvulsant effects are attributed, in part, to its ability to increase brain concentrations of the inhibitory neurotransmitter GABA.[2][3] VPA is known to inhibit GABA transaminase and succinic semialdehyde dehydrogenase, enzymes involved in GABA catabolism.[3]
Quantitative Data:
| Parameter | Value | Animal Model | Reference |
| LD50 (intraperitoneal) | 924.8 mg/kg | Mice | |
| TD50 (rotarod test) | 456.7 mg/kg | Mice | |
| TD50 (bar test) | 546.7 mg/kg | Mice | |
| ED50 (MES test) | 138.4 mg/kg | Mice | |
| ED50 (scPTZ test) | 74.5 mg/kg | Mice | |
| ED50 (isoniazid antagonism) | 126.8 mg/kg | Mice |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is a standard method for evaluating the anticonvulsant properties of a compound.
Materials:
-
Valproic acid sodium salt
-
Saline solution (0.9% NaCl)
-
Male ICR mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Prepare a solution of valproic acid in saline at the desired concentrations.
-
Administer valproic acid or vehicle (saline) intraperitoneally (i.p.) to the mice.
-
After a predetermined time (e.g., 30 minutes), apply a drop of anesthetic to the cornea of each mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Calculate the ED50 value (the dose that protects 50% of the animals from the seizure).
Logical Workflow for Anticonvulsant Activity Screening:
Caption: Workflow for evaluating anticonvulsant activity.
Application Note 2: Anti-inflammatory and Immunomodulatory Effects
Introduction: While not a primary clinical application, research has explored the anti-inflammatory potential of VPA and its derivatives. The mechanisms are thought to involve the inhibition of HDACs, which can modulate the expression of pro-inflammatory and anti-inflammatory cytokines.
Signaling Pathway: HDAC Inhibition and Anti-inflammatory Gene Expression
Valproic acid's inhibition of histone deacetylases (HDACs) leads to the acetylation of histones. This epigenetic modification results in a more open chromatin structure, allowing for the transcription of genes that can suppress inflammation.
Caption: VPA's role in anti-inflammatory gene expression.
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol can be used to assess the anti-inflammatory effects of a compound on immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Valproic acid
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Culture PBMCs or THP-1 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of valproic acid for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of valproic acid on cytokine release.
While direct experimental data for this compound is currently unavailable, the extensive research on its parent compound, valproic acid, provides a solid foundation for potential future investigations. The protocols and data presented for valproic acid in the areas of anticonvulsant and anti-inflammatory activity can serve as a valuable starting point for researchers interested in exploring the biological functions of its metabolites. Further studies are warranted to elucidate the specific roles of this compound and to determine if it possesses any unique pharmacological properties.
References
- 1. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and evaluation of pharmacological properties of a new 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid | Research Results in Pharmacology [rrpharmacology.ru]
Troubleshooting & Optimization
Technical Support Center: 4-Oxo-2-propylpentanoic Acid Analysis
Welcome to the technical support center for the analysis of 4-Oxo-2-propylpentanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be challenging to analyze?
This compound (also known as 4-Keto-VPA or 4-Oxovalproic acid) is a keto acid with the molecular formula C₈H₁₄O₃.[1][2] Its analysis, particularly by liquid chromatography-mass spectrometry (LC-MS), can be challenging due to several factors inherent to its structure. Like other small, polar keto acids, it often exhibits poor retention on standard reversed-phase chromatography columns and can ionize inefficiently in common mass spectrometry sources, leading to issues with sensitivity and reproducibility.[3]
Q2: What are the primary stability concerns for this compound in solution?
The stability of this compound can be affected by temperature, light, and pH. Keto acids can be susceptible to degradation, and it is crucial to handle samples appropriately to ensure accurate quantification.[3] Key stability concerns include:
-
Thermal Stress: Elevated temperatures can accelerate degradation.[4] It is recommended to store samples under refrigerated conditions.[5]
-
Photodegradation: Exposure to light, particularly UV, can cause isomerization or degradation.[5][6] Samples should be protected from light using amber vials or by minimizing exposure.[6]
-
pH-dependent Hydrolysis: Extreme pH conditions (acidic or basic) can lead to hydrolytic cleavage, especially at the keto or carboxylic acid moieties.[5]
-
Oxidative Stress: The presence of oxidizing agents may lead to degradation.[5][6]
To mitigate these issues, always prepare solutions fresh, use high-purity solvents, store samples properly (refrigerated and protected from light), and analyze them as quickly as possible after preparation.[3][6]
Troubleshooting Guides
Issue 1: Low or No Signal in LC-MS/MS Analysis
A weak or absent signal is one of the most common issues when analyzing small, polar molecules like this compound.
Possible Causes & Solutions:
-
Poor Ionization Efficiency: The molecule itself may not ionize well under standard electrospray ionization (ESI) conditions.[3]
-
Solution 1: Switch Polarity. For the underivatized carboxylic acid, operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.[3]
-
Solution 2: Chemical Derivatization. To significantly boost signal intensity, especially in complex matrices, consider derivatization. Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline can be used to target the ketone group, creating a derivative with much higher ionization efficiency.[3]
-
Solution 3: Optimize Mobile Phase. If analyzing in negative ion mode without derivatization, avoid acidic additives like formic acid, which suppress ionization. A mobile phase with a small amount of a basic modifier like ammonium acetate or ammonium formate may improve the signal.[3]
-
Solution 4: Try Alternative Ionization. While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for certain classes of compounds, though ESI is generally the preferred starting point for a polar molecule like this.[3]
-
-
Inefficient Desolvation: The ESI source parameters may not be optimal for this analyte.
-
Solution: Optimize source parameters, including gas temperatures, gas flow rates, and nebulizer pressure, to ensure efficient droplet desolvation and ion release.[3]
-
-
Sample Degradation: The analyte may have degraded during sample preparation or storage.
-
Solution: Ensure proper sample handling as described in the FAQ section. Minimize freeze-thaw cycles and analyze samples promptly after preparation.[3]
-
Issue 2: Poor Chromatographic Peak Shape or Retention
Problems like peak tailing, fronting, or lack of retention on the column can compromise quantification.
Possible Causes & Solutions:
-
Poor Retention on Reversed-Phase (RP) Columns: As a polar molecule, this compound may elute at or near the void volume on standard C18 columns.[3]
-
Solution 1: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the retention of polar compounds and is an excellent alternative for underivatized analysis.[3]
-
Solution 2: Modify RP Method. If you must use reversed-phase, consider a column with a different stationary phase, such as one with a polar-embedded or polar-endcapped group, or a shorter alkyl chain (e.g., C8).[3]
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or column hardware.
-
Solution: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state (e.g., deprotonated).
-
-
Incomplete Derivatization: If using derivatization, side products or unreacted starting material can lead to split or tailing peaks.
-
Solution: Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure the reaction goes to completion.[3]
-
Issue 3: Inconsistent Results & Matrix Effects
High variability in quantitative results between samples is often attributable to matrix effects.
What are Matrix Effects? Matrix effects are the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins).[7][8][9] This can lead to a significant under- or overestimation of the analyte concentration.[7] Sediment and biota extracts, for example, can cause significant matrix effects, with reported impacts ranging from 56% suppression to 25% enhancement.[10]
Possible Causes & Solutions:
-
Ion Suppression/Enhancement: Endogenous components in the biological matrix are interfering with the analyte's ionization in the MS source.[8][9]
-
Solution 1: Improve Sample Preparation. Use a more rigorous extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[11]
-
Solution 2: Optimize Chromatography. Improve the chromatographic separation to ensure the analyte does not co-elute with matrix components. A longer gradient, a different column, or switching to HILIC can help.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and is affected by matrix suppression or enhancement in the same way, allowing for accurate correction during data processing.
-
Solution 4: Dilute the Sample. A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components, but this may compromise the limit of quantification.
-
The following table summarizes typical recovery rates and the potential magnitude of matrix effects reported in the analysis of small molecules in complex matrices.
| Parameter | Typical Range | Matrix | Notes |
| Analyte Recovery | 50% - 150% | Various (Water, Sediment, Biota) | Recovery can be highly dependent on the specific analyte and the sample matrix.[12] |
| Matrix Effects | -56% (Suppression) to +25% (Enhancement) | Sediment & Biota | Demonstrates the significant and variable impact matrix can have on signal intensity.[10] |
| Matrix Effects | -14% (Suppression) to +12% (Enhancement) | Dissolved Salts (Water) | Salts typically have a less pronounced, but still present, effect on ionization.[10] |
Experimental Protocols
Protocol 1: General LC-MS/MS Analytical Workflow
This protocol outlines a typical workflow for the quantitative analysis of this compound in a biological matrix like plasma.
-
Sample Preparation (Protein Precipitation & Extraction): a. To 100 µL of plasma sample, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled version of the analyte in methanol). b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with ammonium acetate).
-
Chromatographic Conditions (HILIC Example):
-
HPLC System: Standard UHPLC/HPLC system.
-
Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to instrument specifications.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for both the analyte and the internal standard.
-
Protocol 2: Assessment of Matrix Effects
This protocol, adapted from the post-extraction spiking method, is considered the standard for quantitatively assessing matrix effects.[9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure (Protocol 1, step 1). Spike the analyte and internal standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF to determine the extent of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[9]
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Recovery (RE): Calculate the extraction recovery.
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Visualizations
Caption: General analytical workflow for this compound quantification.
Caption: Troubleshooting flowchart for low MS signal intensity.
References
- 1. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 51090979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bme.psu.edu [bme.psu.edu]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Optimizing 4-Ketovalproic Acid Quantification by LC-MS
Welcome to the technical support center for the quantification of 4-ketovalproic acid by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to help you overcome common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 4-ketovalproic acid by LC-MS?
A1: The primary challenges in quantifying 4-ketovalproic acid and related compounds like valproic acid (VPA) by LC-MS include its small molecular size and poor fragmentation in the mass spectrometer. This often leads to the use of pseudo-Multiple Reaction Monitoring (pseudo-MRM), where the precursor ion is monitored as the product ion.[1] Additionally, matrix effects from biological samples like plasma can cause ion suppression or enhancement, leading to inaccurate quantification.[2] Sample preparation is also a critical step, as inefficient extraction can result in low recovery and poor sensitivity.
Q2: Which ionization mode is best for 4-ketovalproic acid analysis?
A2: Electrospray ionization (ESI) in negative ion mode is the most common and effective ionization technique for 4-ketovalproic acid and other acidic compounds like VPA.[1][3][4] The carboxylic acid group on the molecule readily deprotonates to form a [M-H]⁻ ion, which can be detected with high sensitivity by the mass spectrometer.
Q3: What type of internal standard (IS) should I use for 4-ketovalproic acid quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 4-ketovalproic acid-d6. However, if a labeled version is unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.[5] For instance, in the analysis of VPA and its metabolites, probenecid has been used as an internal standard due to its similar retention time, extraction efficiency, and ionization response in negative ion mode.[1] When using a non-isotopic internal standard, it is crucial to verify that it does not suffer from different matrix effects than the analyte.
Troubleshooting Guide
Poor Sensitivity / Low Signal Intensity
Problem: I am observing a very low signal for 4-ketovalproic acid, close to the limit of detection (LOD).
| Possible Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Optimize ESI source parameters such as capillary voltage, gas temperatures, and gas flow rates. Small adjustments can significantly impact signal intensity.[6] |
| Inefficient Ionization | Ensure the mobile phase pH is appropriate to promote deprotonation. The addition of a small amount of a weak acid like formic acid can sometimes improve adduct formation and signal stability.[3] |
| Poor Extraction Recovery | Evaluate your sample preparation method. If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol). For complex matrices, consider solid-phase extraction (SPE) for a cleaner sample and potentially higher recovery.[1][7] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of 4-ketovalproic acid.[2] See the "Matrix Effects" section below for mitigation strategies. |
High Variability / Poor Reproducibility
Problem: My replicate injections show high variability in peak area.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. |
| LC System Issues | Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and inspect the autosampler for consistent injection volumes. |
| Unstable Ionization | Fluctuations in the ESI source can lead to signal instability. Optimize source parameters for stability. Monitoring the signal of a continuously infused standard can help diagnose source instability. |
| Internal Standard Issues | If using an internal standard, ensure it is added accurately and consistently to all samples. Verify the stability of the internal standard in the sample matrix and storage conditions. |
Matrix Effects
Problem: I suspect matrix effects are impacting my results, leading to inaccuracies.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | To diagnose matrix effects, perform a post-column infusion experiment where a constant flow of 4-ketovalproic acid is introduced into the LC eluent after the column and before the MS source.[2] Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal at the retention time of interfering components. |
| Mitigation Strategies | - Improve chromatographic separation: Modify the LC gradient to separate 4-ketovalproic acid from co-eluting matrix components.- Enhance sample cleanup: Use a more rigorous sample preparation method like SPE to remove interfering substances.[1]- Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the labeled standard will experience the same ion suppression or enhancement as the analyte. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for preparing plasma samples.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile).
-
Vortex for 15 seconds and inject into the LC-MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3000 - 4500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400 - 500°C |
| MRM Transition | To be determined empirically. Due to poor fragmentation, a pseudo-MRM of m/z 157 -> 157 for 4-ketovalproic acid may be necessary. |
Method Validation Data
The following tables summarize typical validation results for the quantification of VPA and its metabolites, which can serve as a benchmark for your 4-ketovalproic acid assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Valproic Acid | 2030 - 152250 | > 0.995 | 2030 |
| 4-ene-VPA | 50.15 - 5015 | > 0.995 | 50.15 |
| 3-keto-VPA | Expected to be similar to other metabolites | > 0.99 | Target < 50 |
Data adapted from references[8][9].
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| VPA | 5075 | < 15% | < 15% | ± 15% |
| 20300 | < 15% | < 15% | ± 15% | |
| 101500 | < 15% | < 15% | ± 15% | |
| 4-ene-VPA | 100.30 | < 15% | < 15% | ± 15% |
| 501.50 | < 15% | < 15% | ± 15% | |
| 2006.00 | < 15% | < 15% | ± 15% |
Data adapted from reference[8].
Visualizations
Caption: General workflow for 4-ketovalproic acid quantification by LC-MS.
Caption: Troubleshooting logic for LC-MS analysis of 4-ketovalproic acid.
References
- 1. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. researchgate.net [researchgate.net]
- 6. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 4-Oxo-2-propylpentanoic acid synthesis impurities
Welcome to the technical support center for the synthesis of 4-Oxo-2-propylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the acetoacetic ester synthesis. This multi-step process involves the alkylation of ethyl acetoacetate with a propyl halide, followed by saponification of the resulting ester and subsequent decarboxylation to yield the final keto acid.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common impurity in the acetoacetic ester synthesis is the dialkylation product, ethyl 2,2-dipropylacetoacetate. This occurs when the mono-alkylated intermediate reacts with another equivalent of the propyl halide. To minimize this, it is crucial to use a stoichiometric amount of the alkylating agent and to add it slowly to the reaction mixture.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors. Incomplete formation of the enolate from ethyl acetoacetate is a common issue. Ensure your base (e.g., sodium ethoxide) is fresh and the reaction is conducted under anhydrous conditions. Another possibility is a competing O-alkylation side reaction, which can be influenced by the choice of solvent and counter-ion. Using a less polar solvent may favor the desired C-alkylation.
Q4: During the final decarboxylation step, I am getting a mixture of products. How can I improve the selectivity?
A4: The hydrolysis and decarboxylation step can sometimes lead to side reactions if not properly controlled. Incomplete hydrolysis will leave unreacted ester, while harsh acidic or basic conditions might promote other reactions. A controlled acidic workup followed by gentle heating is typically recommended for clean decarboxylation.
Q5: How can I effectively purify the final this compound?
A5: Purification of the final product is typically achieved through vacuum distillation. For removal of minor impurities, column chromatography on silica gel can be employed. It is important to thoroughly remove any acidic or basic residues from the workup before distillation to prevent decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Alkylated Ester | Incomplete enolate formation. | Use a fresh, strong base (e.g., sodium ethoxide) and ensure anhydrous reaction conditions. |
| O-alkylation side reaction. | Use a less polar aprotic solvent. Consider using a different base/counter-ion combination. | |
| Alkylating agent is not reactive. | Use a more reactive propyl halide (e.g., propyl iodide instead of propyl bromide). | |
| Presence of Dialkylated Impurity | Excess of alkylating agent. | Use a stoichiometric amount (1.0-1.1 equivalents) of the propyl halide. |
| Rapid addition of alkylating agent. | Add the alkylating agent slowly and maintain a controlled reaction temperature. | |
| Incomplete Saponification | Insufficient base or reaction time. | Use a slight excess of a strong base (e.g., NaOH or KOH) and monitor the reaction by TLC until the starting ester is consumed. |
| Formation of Byproducts during Decarboxylation | Harsh reaction conditions. | Perform the decarboxylation under milder conditions, such as gentle heating in the presence of a catalytic amount of acid. |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup. | Add a saturated brine solution to break the emulsion. |
| Thermal decomposition during distillation. | Use vacuum distillation at the lowest possible temperature. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-propylacetoacetate (Alkylation)
-
Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Enolate Formation : To the sodium ethoxide solution, add ethyl acetoacetate dropwise at 0°C with stirring. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the enolate.
-
Alkylation : Add 1-bromopropane (or 1-iodopropane for higher reactivity) dropwise to the enolate solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up : Cool the reaction mixture and pour it into a separatory funnel containing cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude ethyl 2-propylacetoacetate can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Saponification and Decarboxylation)
-
Saponification : Dissolve the purified ethyl 2-propylacetoacetate in an ethanolic solution of sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting ester has been completely consumed.
-
Acidification : Cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
Decarboxylation : Gently heat the acidified solution. Carbon dioxide evolution should be observed. Continue heating until the gas evolution ceases.
-
Extraction : After cooling, extract the aqueous solution with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification : The crude this compound is then purified by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Stability of 4-Oxo-2-propylpentanoic Acid in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4-Oxo-2-propylpentanoic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Problem ID | Issue Encountered | Possible Causes | Suggested Solutions |
| STAB-001 | Inconsistent analytical results (e.g., variable peak areas in HPLC). | Degradation of the compound: this compound, being a keto acid, can undergo keto-enol tautomerization, leading to a mixture of isomers in solution. The equilibrium between these forms can be sensitive to solvent, pH, and temperature.[1][2][3] Degradation may also occur through other pathways like decarboxylation, especially at elevated temperatures.[4][5][6] | - Control Solution Conditions: Maintain consistent pH, temperature, and solvent composition for all samples and standards. - Sample Handling: Prepare solutions fresh and analyze them promptly. If storage is necessary, keep solutions at low temperatures (e.g., 2-8°C or frozen) and protect from light.[7] - Method Validation: Ensure your analytical method is validated for stability-indicating properties. |
| STAB-002 | Appearance of unexpected peaks in the chromatogram over time. | Formation of Degradation Products: The new peaks likely correspond to the enol tautomer or other degradation products. The rate and extent of degradation can be influenced by the storage conditions. | - Peak Identification: Attempt to identify the new peaks using techniques like LC-MS to understand the degradation pathway. - Stress Testing: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to intentionally generate degradation products and confirm their chromatographic behavior. |
| STAB-003 | Loss of compound potency in a formulated product. | Instability in the Formulation Matrix: Excipients in the formulation can affect the stability of the active pharmaceutical ingredient (API). Interactions with other components or the pH of the final formulation can accelerate degradation. | - Formulation Optimization: Evaluate the compatibility of this compound with all excipients. - pH Adjustment: Buffer the formulation to a pH where the compound exhibits maximum stability. - Excipient Screening: Screen for excipients that may catalyze degradation. |
| STAB-004 | Variability between different batches of the compound. | Presence of Impurities: Impurities from the synthesis process can act as catalysts for degradation. | - Purity Analysis: Ensure the purity of each batch is thoroughly characterized before use. - Supplier Qualification: Use a reliable supplier with consistent quality control. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a keto acid. Its stability in solution is a concern because, like other keto acids, it can exist in equilibrium with its enol tautomer.[1][2][3][8] This equilibrium can be influenced by environmental factors, potentially leading to changes in the compound's chemical and physical properties over time, which is critical in pharmaceutical development and other research applications.
Q2: What is keto-enol tautomerism and how does it affect this compound?
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group attached to a double bond).[1][2][3][8] For this compound, this means it can interconvert between its keto and enol forms. The enol form may have different reactivity and properties, and the position of the equilibrium can affect analytical measurements and biological activity.
Q3: What are the key factors that influence the stability of this compound in solution?
The main factors influencing the stability and the keto-enol equilibrium are:
-
Solvent: Polar solvents generally favor the more polar keto form, while non-polar solvents can increase the proportion of the enol form.[9][10]
-
pH: Both acidic and basic conditions can catalyze the interconversion between keto and enol forms.[1][2][3] The stability of the carboxylic acid group is also pH-dependent.
-
Temperature: Higher temperatures can increase the rate of interconversion and may favor the formation of the less stable enol tautomer.[11][12] It can also promote degradation reactions like decarboxylation.[5][6]
-
Concentration: The concentration of the compound in solution can potentially influence the tautomeric equilibrium.
-
Presence of Catalysts: Metal ions or other impurities can catalyze degradation.
Q4: How should I store solutions of this compound?
For short-term storage, it is advisable to keep solutions at low temperatures (2-8°C) and protected from light. For long-term storage, freezing the solution at -20°C or below is recommended.[7] It is also crucial to use a buffer system to maintain a stable pH if the compound is found to be sensitive to pH changes.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method for quantifying organic acids and monitoring their stability.[13][14][15][16] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and for the identification of degradation products.
Data Presentation
Table 1: Qualitative Effects of Solution Conditions on the Stability of this compound
| Condition | Parameter | Expected Effect on Keto Form Stability | Rationale |
| Solvent | Increasing Polarity (e.g., from Hexane to Water) | Increase | Polar solvents stabilize the more polar keto tautomer.[9][10] |
| Protic Solvents (e.g., Water, Ethanol) | Increase | Protic solvents can hydrogen bond with the carbonyl group, stabilizing the keto form. | |
| pH | Acidic (e.g., pH < 4) | May Decrease | Acidic conditions can catalyze the formation of the enol form.[1][2][3] |
| Neutral (e.g., pH ~ 7) | Generally More Stable | Typically, neutral pH is less harsh, but the optimal pH should be determined experimentally. | |
| Basic (e.g., pH > 8) | May Decrease | Basic conditions can catalyze the formation of the enolate, which is a precursor to the enol form.[1][2][3] | |
| Temperature | Increasing Temperature | Decrease | Higher temperatures can favor the less stable enol tautomer and accelerate degradation reactions.[11][12] |
Mandatory Visualization
Caption: Keto-enol tautomerism of this compound and influencing factors.
Experimental Protocols
Protocol: HPLC-UV Method for Stability Assessment of this compound
1. Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products in solution.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
-
pH meter
-
Analytical balance
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-25 min, 10% B.[14][16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase A) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the solution of this compound in the desired matrix at a known concentration.
5. Stability Study Procedure:
-
Prepare the sample solution and divide it into aliquots for storage under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, refrigeration, and photostability).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each storage condition.
-
Analyze the samples by HPLC-UV along with freshly prepared standard solutions.
-
Calculate the concentration of this compound remaining and determine the percentage of degradation.
-
Monitor for the appearance and growth of any new peaks.
6. Data Analysis:
-
Plot the percentage of the remaining compound against time for each storage condition.
-
Determine the degradation kinetics and calculate the shelf-life of the compound in the tested solution.
Caption: Experimental workflow for a typical stability study of a compound in solution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. scioninstruments.com [scioninstruments.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pepolska.pl [pepolska.pl]
- 16. longdom.org [longdom.org]
overcoming matrix effects in 4-ketovalproic acid analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 4-ketovalproic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My QC sample results are inconsistent and show poor reproducibility when analyzing 4-ketovalproic acid in plasma, but my solvent-based standards are perfect. What is the likely cause?
Answer: This is a classic sign of a significant matrix effect.[1] Components from the biological matrix, such as phospholipids, proteins, and salts, are likely co-eluting with your analyte and interfering with its ionization in the mass spectrometer source.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), causing unreliable and irreproducible results.[1][4]
Question: How can I confirm that I have a matrix effect issue in my 4-ketovalproic acid assay?
Answer: You can confirm and characterize the matrix effect using two primary methods:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify specific times during your chromatographic run where ion suppression or enhancement occurs.[1][2] It involves infusing a constant flow of a 4-ketovalproic acid standard solution into the mobile phase after the analytical column but before the mass spectrometer. You then inject a blank, extracted matrix sample. Any dip or rise in the baseline signal for 4-ketovalproic acid indicates a region of matrix effect.[2]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method to measure the exact extent of the matrix effect.[1] It involves comparing the response of 4-ketovalproic acid spiked into a blank matrix extract against its response in a pure (neat) solvent at the same concentration.[2] The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.[2]
Question: I've confirmed significant ion suppression in my assay. What are my options to mitigate it?
Answer: You have several strategies to reduce or eliminate matrix effects. The most effective approach often involves a combination of these techniques.
-
Optimize Sample Preparation: The goal is to remove interfering components from your sample before analysis. Improving your sample clean-up is generally the most effective way to overcome ion suppression.[3][5] For valproic acid and its metabolites, Solid-Phase Extraction (SPE) has been shown to be superior to simpler methods like Protein Precipitation (PPT), which can yield samples with significant matrix effects.[6]
-
Improve Chromatographic Separation: Adjust your LC method to chromatographically separate 4-ketovalproic acid from the co-eluting matrix components.[3][4] This can be achieved by optimizing the mobile phase gradient, trying a column with different chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column), or increasing the run time to improve resolution.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[4][7] It will co-elute and experience the same ionization suppression or enhancement as 4-ketovalproic acid, effectively compensating for the matrix effect during data processing.[7]
-
Dilute the Sample: If your assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components and, therefore, the matrix effect.[4][8]
Frequently Asked Questions (FAQs)
Q1: What exactly is a matrix effect?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1][2] This phenomenon is a primary concern in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), as it can compromise the accuracy, precision, and sensitivity of the results.[1][3]
Q2: What are the common sources of matrix effects in biological samples like plasma or urine?
A2: Biological matrices are complex mixtures. Endogenous components like phospholipids, proteins, and salts are major contributors to matrix effects.[2] Exogenous sources can also be a factor, including anticoagulants (e.g., heparin), dosing vehicles, or co-administered medications.[2][9]
Q3: How is the matrix effect quantitatively evaluated?
A3: The matrix effect is quantitatively assessed using the post-extraction spike method to calculate a Matrix Factor (MF).[2] The calculation is as follows:
MF = (Peak Response of Analyte in Spiked Post-Extraction Blank Matrix) / (Peak Response of Analyte in Neat Solution)
Regulatory guidance often suggests that the coefficient of variation (%CV) of the matrix factor across at least six different lots of matrix should be ≤15% to ensure the effect is consistent and adequately controlled.[1]
Q4: Can a Stable Isotope-Labeled Internal Standard (SIL-IS) always correct for matrix effects?
A4: While a SIL-IS is the best tool for compensation, it may not fully correct for severe and highly variable matrix effects.[1] If the ion suppression is so strong that the analyte signal is significantly diminished, the sensitivity of the assay will still be compromised. Therefore, the most robust solution is always to develop a cleaner sample extraction method rather than relying solely on an internal standard to correct the problem.[1][5]
Q5: What are the pros and cons of different sample preparation techniques for reducing matrix effects?
A5: Choosing the right sample preparation method is a balance between cleanliness, recovery, speed, and cost.
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, and applicable to a wide range of analytes.[5] | Often results in significant matrix effects, particularly from phospholipids.[5][6] Does not concentrate the analyte.[5] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT and allows for analyte concentration. | Can be labor-intensive, may suffer from emulsion formation, and can still have matrix effects.[10] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, effectively removing proteins and phospholipids.[5][6] Highly selective and allows for significant analyte concentration. | More complex, time-consuming, and expensive than PPT or LLE.[10] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify the retention time windows where matrix components cause ion suppression or enhancement.[1]
Materials:
-
Syringe pump
-
'T' union
-
4-ketovalproic acid standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using your standard extraction procedure)
-
Validated LC-MS/MS system
Procedure:
-
System Setup: Configure the LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Infusion Line: Use a 'T' union to introduce a constant, low-flow infusion of the 4-ketovalproic acid standard solution into the mobile phase stream after the analytical column but before the MS source.[1]
-
Establish Baseline: Begin the infusion and allow the MS signal for 4-ketovalproic acid to stabilize, creating a flat baseline.
-
Inject Blank Matrix: Inject a sample of the blank, extracted biological matrix.
-
Monitor Signal: Monitor the 4-ketovalproic acid signal throughout the chromatographic run.
-
Interpretation: Any significant and reproducible deviation (dip for suppression, rise for enhancement) from the stable baseline indicates a region where matrix components are eluting and causing a matrix effect.[2]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement by calculating the Matrix Factor (MF).[2]
Materials:
-
Blank biological matrix from at least six different sources/lots.[2]
-
4-ketovalproic acid standard solutions.
-
Validated LC-MS/MS system.
Procedure:
-
Prepare Sample Set A (Analyte in Neat Solution): Prepare a solution of 4-ketovalproic acid in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Prepare Sample Set B (Post-Extraction Spike):
-
Extract multiple replicates of blank matrix from each of the six sources using your validated sample preparation method.
-
After extraction, evaporate the solvent to dryness (if applicable).
-
Spike the dried extracts by reconstituting them with the same 4-ketovalproic acid solution prepared for Set A.
-
-
Analysis: Analyze both Sample Set A and Sample Set B using the LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each matrix source at each concentration level:
-
MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
-
Interpretation: An MF value close to 1.0 indicates a negligible matrix effect. A value < 1.0 indicates ion suppression, and > 1.0 indicates ion enhancement.[2] The %CV of the MF across all sources should be ≤15%.[1]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Diagram of the post-column infusion experimental setup.
Caption: Workflow for quantifying matrix effects via the post-extraction spike method.
Caption: How a SIL-IS compensates for matrix effects and sample loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. youtube.com [youtube.com]
- 9. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Oxo-2-propylpentanoic Acid
Welcome to the technical support center for the synthesis of 4-Oxo-2-propylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the acetoacetic ester synthesis route.
FAQ 1: What is the most common synthetic route for this compound and what are the key steps?
The most common and well-established method for synthesizing this compound is the acetoacetic ester synthesis . This method involves three main stages:
-
Sequential Alkylation of Ethyl Acetoacetate: The α-carbon of ethyl acetoacetate is first deprotonated with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile to attack an alkyl halide. For the synthesis of this compound, this is a two-step alkylation process. First, a propyl group is added using a propyl halide (e.g., 1-bromopropane). Subsequently, a second deprotonation is followed by the addition of an acetate equivalent, typically by reacting the enolate with an ethyl haloacetate (e.g., ethyl bromoacetate).
-
Hydrolysis: The resulting dialkylated β-keto ester (ethyl 2-acetyl-2-propylsuccinate) is then hydrolyzed, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids.
-
Decarboxylation: The intermediate β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, yielding the final product, this compound, and carbon dioxide.[1][2][3][4][5][6]
A logical workflow for this synthesis is outlined in the diagram below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Low Yield
Low product yield is a common challenge in multi-step organic syntheses. The following table outlines potential causes and solutions for low yields at each stage of the this compound synthesis.
| Stage of Synthesis | Potential Cause of Low Yield | Recommended Solution(s) |
| Step 1: Alkylation | Incomplete deprotonation of ethyl acetoacetate. | Ensure the use of a strong, dry base like sodium ethoxide in anhydrous ethanol. The pKa of the α-hydrogen is around 11.[6] Use of weaker bases or the presence of water can lead to incomplete enolate formation. |
| Side Reaction: Dialkylation at the first propylation step. | Use a slight excess (1.1-1.2 equivalents) of ethyl acetoacetate relative to the propyl halide to minimize the formation of 2,2-dipropylacetoacetic ester. | |
| Side Reaction: O-alkylation instead of C-alkylation. | C-alkylation is generally favored with enolates of β-dicarbonyl compounds.[7] To further favor C-alkylation, use a less polar solvent and ensure the counter-ion (e.g., Na+) is associated with the enolate. | |
| Incomplete second alkylation with ethyl bromoacetate. | Ensure complete deprotonation of the mono-alkylated intermediate before adding the ethyl bromoacetate. The mono-alkylated intermediate is slightly less acidic than the starting material. | |
| Step 2: Hydrolysis | Incomplete hydrolysis of the ester groups. | For basic hydrolysis, use an excess of a strong base like NaOH or KOH and ensure sufficient reaction time, potentially with gentle heating. For acidic hydrolysis, use a strong acid like HCl or H2SO4 and reflux for an adequate period. |
| Step 3: Decarboxylation | Premature or incomplete decarboxylation. | Decarboxylation of the β-keto acid intermediate is typically achieved by heating the acidic solution after hydrolysis.[1] Ensure the temperature is high enough for a sufficient duration to drive the reaction to completion. Monitor CO2 evolution. |
| Work-up & Purification | Product loss during extraction. | This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). |
| Decomposition during purification. | β-keto acids can be thermally sensitive and prone to decarboxylation.[5] Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature) and consider purification by column chromatography on silica gel at room temperature if distillation is not feasible. |
FAQ 2: I am observing multiple spots on my TLC plate after the first alkylation step. What are the likely side products?
Observing multiple spots on a TLC plate after the first alkylation is common. The likely components are:
-
Starting Material: Unreacted ethyl acetoacetate.
-
Desired Product: Ethyl 2-propylacetoacetate.
-
Dialkylated Product: Ethyl 2,2-dipropylacetoacetate. This arises if the mono-alkylated product is deprotonated and reacts with a second molecule of the propyl halide.
-
O-alkylated Product: This is generally a minor product in the alkylation of acetoacetic esters.[7]
The logical relationship between these products is depicted in the diagram below.
Caption: Reaction pathways leading to desired and side products during the initial alkylation.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and reagents.
Protocol 1: Sequential Alkylation of Ethyl Acetoacetate
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
1-Bromopropane
-
Ethyl bromoacetate
-
Anhydrous diethyl ether or THF
Procedure:
-
First Alkylation (Propylation):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, add 1-bromopropane (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Second Alkylation (Carboxymethylation):
-
To the cooled reaction mixture from the first step, add a second equivalent of sodium ethoxide.
-
Add ethyl bromoacetate (1.0 equivalent) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture containing the crude ethyl 2-acetyl-2-propylsuccinate is ready for the hydrolysis and decarboxylation step.
-
Protocol 2: Hydrolysis and Decarboxylation
Materials:
-
Crude product from Protocol 1
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide (e.g., 10% NaOH)
-
Ethyl acetate or Diethyl ether for extraction
Procedure (Acidic Hydrolysis):
-
Transfer the crude reaction mixture from the alkylation step to a round-bottom flask.
-
Add an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux. The hydrolysis of the ester groups and the subsequent decarboxylation of the β-keto acid will occur. Carbon dioxide evolution should be observed.
-
Continue refluxing until the evolution of CO2 ceases.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Procedure (Basic Hydrolysis followed by Acidification and Decarboxylation):
-
To the crude product from Protocol 1, add an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Gently heat the acidified solution to induce decarboxylation, monitoring for the cessation of CO2 evolution.
-
Follow steps 5-7 from the acidic hydrolysis protocol for work-up and isolation.
Data Presentation
| Step | Expected Yield Range | Factors Influencing Yield |
| First Alkylation | 60-80% | Purity of reagents, efficiency of deprotonation, absence of water. |
| Second Alkylation | 50-70% | Steric hindrance from the first alkyl group, efficiency of the second deprotonation. |
| Hydrolysis & Decarboxylation | 70-90% | Completeness of hydrolysis, prevention of side reactions during heating. |
| Overall Yield | 20-45% | Cumulative losses from each step and purification. |
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 7. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Detection of 4-Oxo-2-propylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of 4-Oxo-2-propylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect at low levels?
A1: this compound (CAS 688-04-0) is a keto acid and a metabolite of valproic acid, a widely used antiepileptic drug.[1][2] Detecting low levels of this compound is challenging due to several factors:
-
Polarity and Volatility: Its polar nature, due to the carboxylic acid and ketone groups, results in poor volatility, making direct analysis by gas chromatography (GC) difficult.[3]
-
Thermal Instability: Keto acids can be thermally unstable and prone to degradation or decarboxylation at the high temperatures used in GC injectors.[3]
-
Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy.[4][5][6]
-
Low Concentrations: As a metabolite, it may be present at very low concentrations in biological matrices, requiring highly sensitive analytical methods.
Q2: What are the common analytical techniques for quantifying this compound?
A2: The most common and effective techniques for the quantification of this compound and other keto acids are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but almost always requires a derivatization step to increase the volatility and thermal stability of the analyte.[1][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for analyzing compounds in complex matrices.[7][8] While direct analysis is possible, derivatization can be employed to enhance ionization efficiency and improve detection limits.[3][9]
Q3: Is derivatization necessary for the analysis of this compound?
A3: For GC-MS analysis, derivatization is essential to make the compound volatile and thermally stable.[3] For LC-MS/MS, while not always mandatory, derivatization is highly recommended for trace-level quantification as it can significantly improve ionization efficiency and, consequently, the sensitivity of the assay.[3][9]
Q4: What are common derivatization strategies for keto acids like this compound?
A4: Common derivatization strategies target the ketone and carboxylic acid functional groups:
-
For GC-MS: A two-step reaction is common:
-
Methoximation: The keto group is reacted with methoxyamine hydrochloride (MeOx) to form a methoxime, which prevents tautomerization and stabilizes α-keto acids.[3]
-
Silylation: The carboxylic acid group is then derivatized using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[3]
-
-
For LC-MS/MS:
-
Oximation: Reaction with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic retention and detection sensitivity.[7]
-
Hydrazone Formation: Derivatization with reagents like phenylhydrazine or Girard's reagents can create stable derivatives with enhanced ionization efficiency.[3][10]
-
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Peak Detected in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Optimize the derivatization reaction conditions (temperature, time, and reagent concentration).- Ensure the sample is completely dry before adding derivatization reagents, as moisture can interfere with the reaction.[3] |
| Analyte Degradation | - Use a lower injector temperature to prevent thermal degradation of the derivatized analyte.- Confirm the stability of the derivatized product over time. |
| Active Sites in the GC System | - Use a deactivated liner and column to prevent adsorption of the analyte.- Consider silylating the entire GC system (liner and column) to passivate active sites. |
| Incorrect GC-MS Parameters | - Optimize the temperature program, carrier gas flow rate, and mass spectrometer settings for the specific derivative. |
Issue 2: Low Signal Intensity or High Variability in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression) | - Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[4][5]- Improved Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[4]- Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.[11]- Use of an Internal Standard: A stable isotope-labeled internal standard is ideal to correct for matrix effects and variations in extraction recovery. |
| Poor Ionization Efficiency | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature).- Consider derivatization to introduce a more readily ionizable group to the analyte.[3][9]- Evaluate different mobile phase compositions and pH to enhance ionization. |
| Analyte Instability | - Investigate the stability of this compound in the biological matrix and during the entire analytical process (bench-top, freeze-thaw, and long-term storage).[12] |
Quantitative Data for Analytically Similar Keto Acids
The following table summarizes typical analytical performance data for keto acids in biological matrices. Note that this data is for structurally similar compounds and may vary for this compound.
| Analyte/Method | Matrix | LLOQ (Lower Limit of Quantification) | Recovery | Reference |
| Branched-Chain Keto Acids (UFLC-MS) | Mouse Tissue | 20 nM | Not Reported | [9] |
| 3-hydroxypentanoic acid (LC-MS/MS) | Human Plasma | 0.225 µg/mL | 88.2 - 94.0% | [13] |
| 3-oxopentanoic acid (LC-MS/MS) | Human Plasma | 0.450 µg/mL | 98.0 - 109.5% | [13] |
| 4-oxo-2-nonenal (UPLC-PDA) | Cooked Meat | 0.091 ng/mL | 97.16 - 105.9% | [14] |
| Valproic Acid (GC-FID) | Human Plasma | 6 µg/mL | 97 - 107.5% | [15] |
Experimental Protocols
Protocol 1: GC-MS Analysis with Derivatization
This protocol is a general guideline for the analysis of keto acids in biological samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Drying:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial to ensure all solvent is removed.
-
-
Derivatization (Two-Step):
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract. Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[3]
-
Silylation: After cooling to room temperature, add 50 µL of MSTFA (with 1% TMCS). Cap the vial and heat at 60-80°C for another 30-60 minutes.[3]
-
-
GC-MS Analysis:
-
After cooling, transfer the derivatized sample to a GC vial with an insert.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the derivatized analyte from other components.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general workflow for direct LC-MS/MS analysis.
-
Sample Preparation (Protein Precipitation or LLE):
-
Protein Precipitation: Follow step 1 of the GC-MS protocol.
-
Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., with formic acid) and extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Use a reversed-phase C18 column.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve peak shape and ionization.
-
A gradient elution is commonly used to separate the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for carboxylic acids.
-
Optimize the MS/MS parameters, including the precursor ion and product ions for multiple reaction monitoring (MRM), to ensure selectivity and sensitivity.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low signal detection.
References
- 1. Valproate metabolites in serum and urine during antiepileptic therapy in children with infantile spasms: abnormal metabolite pattern associated with reversible hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. analchemres.org [analchemres.org]
- 12. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 4-Ketovalproic Acid Separation
Welcome to the technical support center for the analysis of 4-ketovalproic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and quantification of this key valproic acid metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the separation and quantification of 4-ketovalproic acid?
A1: The primary methods for analyzing 4-ketovalproic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analyte.[1][2] LC-MS/MS is highly sensitive and specific, often allowing for direct analysis after a simple sample preparation.[3][4]
Q2: Why is derivatization necessary for the GC-MS analysis of 4-ketovalproic acid?
A2: 4-ketovalproic acid, like other carboxylic acids, is a polar and relatively non-volatile compound. Direct injection onto a GC column can lead to poor peak shape (tailing) and low sensitivity. Derivatization, typically silylation (e.g., using BSTFA), converts the carboxylic acid and ketone groups into less polar and more volatile trimethylsilyl (TMS) derivatives, resulting in improved chromatographic performance.[1][2][5]
Q3: What are the common challenges encountered during the extraction of 4-ketovalproic acid from biological matrices?
A3: Common challenges include low recovery, matrix effects, and co-extraction of interfering substances. Biological samples like plasma and urine are complex, containing proteins, salts, and other endogenous compounds that can interfere with the analysis.[6][7] Proper sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or dispersive liquid-liquid microextraction (DLLME) are crucial to clean up the sample and concentrate the analyte.[6][8][9]
Q4: How can I improve the recovery of 4-ketovalproic acid during liquid-liquid extraction (LLE)?
A4: To improve LLE recovery, optimize the pH of the aqueous sample and the choice of organic solvent. Acidifying the sample to a pH below the pKa of 4-ketovalproic acid (typically around pH 1-3) will ensure it is in its protonated, less polar form, facilitating its extraction into an organic solvent like ethyl acetate or chloroform.[1][2][8] Multiple extractions with smaller volumes of organic solvent can also enhance recovery compared to a single extraction with a large volume.
Q5: What should I do if I observe poor peak shape or peak splitting in my chromatogram?
A5: For GC-MS, poor peak shape can indicate incomplete derivatization, active sites in the GC inlet or column, or a contaminated system. Ensure your derivatization reaction goes to completion by optimizing the reaction time and temperature.[5] Check for and address any leaks or contamination in your GC system. For LC-MS/MS, poor peak shape can be due to issues with the mobile phase pH, column degradation, or sample solvent effects. Ensure the sample solvent is compatible with the mobile phase.
Troubleshooting Guides
GC-MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak for 4-Ketovalproic Acid | Incomplete derivatization. | Increase derivatization reagent volume, reaction time, or temperature. Ensure the sample is dry before adding the reagent.[5] |
| Degradation of the analyte during sample preparation or injection. | Use milder extraction conditions. Check the temperature of the GC inlet. | |
| Low extraction recovery. | Optimize the pH and solvent for LLE or the sorbent and elution solvent for SPE.[6][10] | |
| Tailing Peak | Active sites in the GC inlet liner or column. | Use a deactivated liner and/or a fresh column. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization. | Re-optimize the derivatization procedure as mentioned above.[5] | |
| Interfering Peaks | Co-extraction of endogenous matrix components. | Improve sample cleanup by using a more selective SPE sorbent or a multi-step LLE.[6] |
| Contamination from reagents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Ion suppression from the sample matrix. | Dilute the sample, improve sample cleanup (e.g., with SPE), or use a matrix-matched calibration curve.[4] |
| Inefficient ionization. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Adjust the mobile phase pH or add modifiers to enhance ionization. | |
| Inconsistent Retention Time | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Column degradation. | Replace the column. Use a guard column to protect the analytical column. | |
| Fluctuation in column temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. | |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the injector wash procedure with a strong solvent. Inject a blank after a high-concentration sample. |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of 4-Ketovalproic Acid
This protocol is a generalized procedure based on common practices in the literature.[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or urine, add an internal standard.
-
Acidify the sample to approximately pH 1 with hydrochloric acid.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-1701 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of 4-ketovalproic acid.
-
Detailed Methodology for LC-MS/MS Analysis of 4-Ketovalproic Acid
This protocol is a generalized procedure based on established methods.[3][4][11]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for 4-ketovalproic acid and the internal standard.
-
Quantitative Data Summary
Table 1: GC-MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 20 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [1] |
| Intra-day Precision (%RSD) | < 10% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Recovery | > 85% | [1] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 10 - 500 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.998 | [4] |
| Limit of Quantification (LOQ) | 10 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 9.98% | [4] |
| Inter-day Precision (%RSD) | < 9.98% | [4] |
| Accuracy | 91.44% - 110.92% | [4] |
Visualizations
Caption: Workflow for GC-MS analysis of 4-ketovalproic acid.
Caption: Workflow for LC-MS/MS analysis of 4-ketovalproic acid.
Caption: Troubleshooting decision tree for chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of valproic acid in plasma or serum by solid-phase column extraction and gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4-Oxo-2-propylpentanoic acid samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Oxo-2-propylpentanoic acid samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key chemical features?
This compound is a gamma-keto acid. Its structure contains both a ketone and a carboxylic acid functional group. This dual functionality dictates its chemical properties and potential degradation pathways.
Q2: What are the primary factors that can cause the degradation of this compound samples?
The degradation of this compound can be influenced by several factors, including:
-
Temperature: While generally more stable than beta-keto acids, prolonged exposure to high temperatures can potentially lead to degradation.
-
pH: Extreme acidic or basic conditions may promote hydrolysis or other degradation reactions.
-
Oxidizing Agents: The ketone group is generally resistant to mild oxidation, but strong oxidizing agents can cause cleavage of carbon-carbon bonds.
-
Light: Prolonged exposure to UV light may induce photodegradation.
-
Contaminants: The presence of reactive impurities in solvents or reagents can initiate degradation.
Q3: How should I store my solid this compound samples for long-term stability?
For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light and moisture. Storage at low temperatures is recommended to minimize the rate of any potential degradation reactions.
Q4: What is the best way to prepare and store solutions of this compound?
It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be prepared in high-purity, compatible solvents and stored at low temperatures. Aliquoting the solution into smaller, single-use vials can help prevent degradation from repeated freeze-thaw cycles and minimize exposure to air and moisture.
Troubleshooting Guides
Issue 1: I suspect my this compound sample has degraded. How can I confirm this?
-
Analytical Assessment: The most reliable way to confirm degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the chromatogram of the suspect sample with that of a fresh, high-purity standard will reveal the presence of degradation products as additional peaks.
-
Physical Observation: While less definitive, changes in the physical appearance of the sample, such as discoloration or the formation of precipitates, may indicate degradation.
Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What could be the cause?
-
Degradation Products: The unexpected peaks are likely degradation products of this compound. Review the storage conditions and handling procedures of your sample to identify potential causes.
-
Solvent Impurities: Impurities in the solvents used for sample preparation or analysis can also appear as extraneous peaks. Running a solvent blank can help to rule out this possibility.
-
Contamination: Contamination from glassware, pipette tips, or other lab equipment can introduce interfering substances. Ensure all equipment is scrupulously clean.
Issue 3: I am observing a decrease in the concentration of my this compound stock solution over time. What can I do to prevent this?
-
Storage Conditions: Ensure your stock solution is stored at a sufficiently low temperature, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.
-
Solvent Choice: The stability of this compound can be solvent-dependent. Use high-purity, anhydrous solvents that are known to be compatible with keto acids.
-
Preparation of Fresh Solutions: For sensitive experiments, it is always best practice to prepare fresh solutions from a solid standard.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid | -20°C or below | Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage | Protect from light (amber vial or stored in the dark) | Tightly sealed, airtight container |
| Solution | -20°C or below (short-term) or -80°C (long-term) | Inert gas overlay recommended | Protect from light (amber vial or wrapped in foil) | Tightly sealed, airtight vial with a PTFE-lined cap |
Table 2: Summary of Potential Degradation Pathways and Contributing Factors
| Degradation Pathway | Contributing Factors | Potential Outcome |
| Hydrolysis | Extreme pH (strong acid or base), presence of water, elevated temperature | Cleavage of the molecule |
| Oxidation | Presence of strong oxidizing agents | Formation of smaller carboxylic acids and other oxidized species |
| Photodegradation | Exposure to UV light | Formation of various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid sample and a solution of the sample at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for a specified time. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and degradation products observed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute any degradation products. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected analytical results.
Technical Support Center: Optimizing Derivatization for 4-Oxo-2-propylpentanoic Acid GC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of 4-Oxo-2-propylpentanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization essential for the GC-MS analysis of this compound? A1: this compound is an oxo-carboxylic acid containing both a polar carboxylic acid group and a keto group.[1] These functional groups make the molecule non-volatile and thermally unstable, which is unsuitable for direct GC-MS analysis.[2][3][4][5] Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, enabling successful separation and detection by GC-MS.[6][7]
Q2: What is the most effective derivatization strategy for a keto acid like this compound? A2: A two-step derivatization process involving methoximation followed by silylation is the most robust and widely adopted strategy for keto acids.[5][8]
-
Step 1: Methoximation: This step targets the keto group, converting it into a methoxime derivative using a reagent like methoxyamine hydrochloride (MeOx).[5] This is critical for preventing the formation of multiple isomers (tautomers) from the keto group, which would otherwise result in multiple peaks and complicate analysis.[5][8]
-
Step 2: Silylation: This step targets the active hydrogen on the carboxylic acid group, replacing it with a trimethylsilyl (TMS) group.[8] This reaction, using reagents like MSTFA or BSTFA, significantly increases the molecule's volatility.[3]
Q3: Which silylation reagent, MSTFA or BSTFA, is better for this analysis? A3: Both N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating reagents.[3][6] MSTFA is often preferred as it is reported to be one of the most volatile silylating reagents, meaning its byproducts are less likely to interfere with the chromatogram.[8] However, the choice may depend on lab availability and specific matrix conditions.
Q4: Can I use a single-step esterification method instead? A4: While esterification is a common technique to derivatize carboxylic acids by converting them into esters (e.g., fatty acid methyl esters or FAMEs), it is not ideal for this compound when used alone.[2][9] Esterification only addresses the carboxylic acid group, leaving the keto group unprotected. This can lead to peak tailing and potential isomerization on the GC column. For accurate and reproducible quantification, the two-step methoximation and silylation approach is superior.
Q5: How can I prevent moisture contamination during derivatization? A5: Moisture is a critical issue as it can deactivate silylating reagents and hydrolyze the resulting derivatives, leading to incomplete reactions and low yields.[6][10] To prevent contamination:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use high-purity, anhydrous solvents and reagents.
-
If samples are aqueous, they must be completely dried before adding reagents, for example, by lyophilization (freeze-drying) or evaporation under a stream of nitrogen gas.[8]
-
Store reagents under inert gas (like nitrogen or argon) and in desiccators.
Troubleshooting Guides
Issue 1: Poor or No Derivatization Yield
Q: My chromatogram shows a very small or nonexistent peak for my derivatized analyte. What are the likely causes and solutions? A: This is a common problem that can stem from several factors.
| Potential Cause | Solution |
| Moisture Contamination | Water deactivates the derivatization reagents.[10] Ensure samples, solvents, and glassware are completely dry. Consider lyophilizing the sample prior to derivatization.[8] |
| Suboptimal Reaction Conditions | Derivatization reactions are sensitive to time and temperature.[6][10] Optimize incubation time and temperature for both methoximation and silylation steps. A typical starting point is 90 min at 37°C for methoximation and 30-60 min at 70°C for silylation.[5] |
| Insufficient Reagent | The derivatization reaction may be incomplete if there is not enough reagent. Use a sufficient molar excess of the derivatizing agent. A 2:1 molar ratio of silylating reagent to active hydrogens is a good rule of thumb.[6] |
| Sample Degradation | The analyte may have degraded during sample preparation or injection.[10][11] Ensure controlled temperatures during extraction and evaporation steps. Analyze the sample promptly after derivatization. |
| Matrix Interference | Other components in your sample matrix can consume the derivatization reagent or inhibit the reaction.[11] Improve your sample cleanup and extraction protocol to remove interfering substances. |
Issue 2: Multiple Peaks for a Single Analyte
Q: I am seeing multiple peaks in my chromatogram that I believe correspond to this compound. Why is this occurring? A: For a keto acid, the most common cause of multiple peaks is the formation of different isomers (tautomers) if the ketone group is not stabilized before silylation.
-
Solution: Implement a two-step derivatization protocol. First, use methoxyamine hydrochloride (MeOx) to "lock" the carbonyl group into a stable methoxime derivative.[5][8] This prevents tautomerization and ensures that the subsequent silylation of the carboxylic acid group yields a single, sharp peak for the analyte.
Issue 3: Poor Peak Shape (Tailing)
Q: My derivatized analyte peak is broad and asymmetrical (tailing). How can I improve the peak shape? A: Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system.
| Potential Cause | Solution |
| Incomplete Derivatization | Any remaining free carboxylic acid groups are highly polar and will interact strongly with the GC system, causing tailing.[2][12] Re-optimize your derivatization protocol to ensure the reaction goes to completion (see Issue 1). |
| Active Sites in the GC System | The injector liner, column, or detector can have active sites that interact with the analyte.[2][10] Use a deactivated inlet liner. If the column is old, it may be contaminated; trimming 10-50 cm from the front of the column can often restore performance.[13] |
| Column Overload | Injecting too much sample can lead to peak distortion.[12] Dilute your sample and re-inject. Ensure you are injecting less than 100 ng of the component onto the column as a starting point.[12] |
| Inappropriate GC Column | The choice of stationary phase is critical. For TMS derivatives of organic acids, a standard non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is often suitable. Ensure the column is properly conditioned. |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Methoximation and Silylation)
This is the recommended protocol for the accurate analysis of this compound.
-
Sample Preparation:
-
Place 10-100 µL of the sample extract into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial that no water remains.[10]
-
-
Step 1: Methoximation:
-
Prepare a solution of methoxyamine hydrochloride (MeOx) at 20 mg/mL in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample extract.
-
Seal the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.
-
Incubate the mixture for 90 minutes at 37°C with agitation.[5] This reaction converts the keto group to its methoxime derivative.
-
-
Step 2: Silylation:
-
After cooling the vial to room temperature, add 80 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide).
-
Seal the vial again and vortex thoroughly.
-
Incubate the mixture for 30-60 minutes at 70°C.[5] This reaction silylates the carboxylic acid group.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be centrifuged to pellet any precipitate before transferring the supernatant to a clean micro-vial for injection.
-
Protocol 2: Single-Step Esterification with BF₃-Methanol
This protocol derivatizes the carboxylic acid group only and is provided for comparative purposes.
-
Sample Preparation:
-
Place the dried sample extract into a micro reaction vessel.
-
-
Derivatization:
-
Add 2 mL of 14% boron trifluoride in methanol (BF₃-methanol) reagent to the vessel.
-
Cap the vessel tightly and heat at 60°C for 10 minutes in a heating block.[2]
-
Cool the reaction vessel to room temperature.
-
-
Extraction:
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Shake vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the upper hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[2]
-
Data Presentation
Table 1: Illustrative Data for Optimizing Silylation Reaction Conditions
This table shows hypothetical results from an optimization experiment for the silylation step (assuming methoximation is complete) to demonstrate the effect of time and temperature on derivative yield.
| Reaction Temp. | Reaction Time | Reagent | Relative Peak Area (Yield) | Observations |
| 60°C | 30 min | MSTFA | 75% | Incomplete derivatization, peak tailing observed. |
| 60°C | 60 min | MSTFA | 88% | Improved yield, but some tailing remains. |
| 70°C | 45 min | MSTFA | >99% | Optimal. Sharp, symmetrical peak. |
| 70°C | 90 min | MSTFA | >99% | No significant improvement over 45 min. |
| 80°C | 30 min | MSTFA | 95% | Risk of derivative degradation at higher temps. |
Table 2: Comparison of Common Derivatization Strategies for Keto Acids
| Strategy | Target Groups | Pros | Cons | Recommendation |
| Methoximation + Silylation | Keto & Carboxyl | Prevents isomers, produces stable and volatile derivatives, excellent peak shape. | Two-step process, requires completely anhydrous conditions.[14] | Highly Recommended |
| Silylation Only | Carboxyl (primarily) | Single step, effective for non-keto acids. | Does not protect the keto group, leading to multiple peaks and poor quantification. | Not Recommended |
| Esterification Only | Carboxyl | Simple, reagents are relatively inexpensive. | Does not protect the keto group; less effective than silylation for increasing volatility. | Not Recommended |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common derivatization issues.
Caption: Chemical pathway of the recommended two-step derivatization process.
References
- 1. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Activities of 4-Oxo-2-propylpentanoic Acid and Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of the well-established antiepileptic drug (AED) valproic acid (VPA) and its metabolite, 4-oxo-2-propylpentanoic acid, also known as 3-keto-VPA. This analysis is supported by experimental data to inform research and drug development efforts in the field of epilepsy treatment.
Executive Summary
Valproic acid is a broad-spectrum AED with multiple mechanisms of action contributing to its clinical efficacy.[1] Its metabolite, this compound (3-keto-VPA), has also been investigated for anticonvulsant properties. Experimental evidence indicates that while this compound does possess anticonvulsant activity, it is less potent than its parent compound, valproic acid.[1] Studies in animal models have demonstrated that VPA is responsible for the majority of the therapeutic effect observed during treatment.[1][2]
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the available quantitative data on the anticonvulsant potency of valproic acid and this compound.
| Compound | Animal Model | Seizure Model | ED50 (Effective Dose, 50%) | Relative Potency to VPA | Reference |
| Valproic Acid | Mice | Pentylenetetrazol (PTZ)-induced clonic seizures | 0.70 mmol/kg | 100% | [3] |
| Valproic Acid | Rats | Pentylenetetrazol (PTZ) infusion | ~150-200 mg/kg | 100% | [4] |
| Valproic Acid | Mice | Maximal Electroshock (MES) | ~250 mg/kg | 100% | [4] |
| This compound (3-keto-VPA) | Mice | Maximal Electroconvulsion and Pentetrazole Convulsion Thresholds | Less potent than VPA | <100% | [1] |
Mechanisms of Action
Valproic Acid
The anticonvulsant effect of valproic acid is multifaceted and not attributed to a single mechanism.[5] The primary proposed mechanisms include:
-
Enhancement of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[6] This is achieved by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and potentially by stimulating GABA synthesis.[5][7]
-
Blockade of Voltage-Gated Ion Channels: VPA blocks voltage-gated sodium channels and T-type calcium channels.[5] This action reduces high-frequency neuronal firing and stabilizes neuronal membranes.
-
Modulation of Excitatory Neurotransmission: VPA can attenuate the effects of excitatory amino acids.
-
Histone Deacetylase (HDAC) Inhibition: VPA is also known to be an HDAC inhibitor, which can modulate gene expression. However, this mechanism is thought to be more related to its long-term mood-stabilizing and potential neuroprotective effects rather than its acute anticonvulsant action.[8]
This compound
The specific mechanisms of action for this compound have not been as extensively studied as those for valproic acid. As a metabolite, it is plausible that it shares some mechanistic similarities with VPA, though its reduced potency suggests a weaker interaction with the molecular targets. The anticonvulsant activity of VPA metabolites, including 3-keto-VPA, has been correlated with their lipophilicity, which influences their ability to cross the blood-brain barrier.[9]
Experimental Protocols
The assessment of anticonvulsant activity for valproic acid and its analogues typically involves standardized animal models of seizures.
Pentylenetetrazol (PTZ) Seizure Threshold Test
-
Objective: To determine the ability of a compound to protect against clonic seizures induced by the chemoconvulsant pentylenetetrazol.
-
Methodology:
-
A cohort of mice (e.g., CD1 strain) is used.
-
The test compound (or vehicle control) is administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses.
-
After a predetermined time for drug absorption and distribution, a subcutaneous (s.c.) injection of a convulsive dose of PTZ (e.g., 85 mg/kg) is administered.
-
The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions).
-
The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated using statistical methods such as probit analysis.[3]
-
Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the efficacy of a compound in preventing the tonic-extensor phase of a maximal seizure induced by electrical stimulation, a model for generalized tonic-clonic seizures.
-
Methodology:
-
Rats or mice are administered the test compound or a vehicle.
-
At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or transauricular electrodes.
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
The ED50 is determined as the dose that prevents this endpoint in 50% of the animals.[4]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the anticonvulsant action of valproic acid and a typical experimental workflow for assessing anticonvulsant activity.
Caption: Mechanism of Action of Valproic Acid.
Caption: Experimental Workflow for Anticonvulsant Activity Testing.
Conclusion
Valproic acid remains a cornerstone in epilepsy treatment due to its broad efficacy and multiple mechanisms of action. Its metabolite, this compound, demonstrates anticonvulsant properties but is notably less potent than the parent drug. This suggests that the therapeutic effects of valproic acid are primarily due to the action of the parent compound itself. Further research into the specific mechanisms and potency of this compound could provide a more complete understanding of the overall pharmacological profile of valproic acid. For drug development professionals, the structure-activity relationships of valproic acid and its metabolites offer insights into designing novel anticonvulsant agents with potentially improved efficacy and safety profiles.
References
- 1. Anticonvulsant activity of metabolites of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of metabolites of valproic acid in plasma of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]
- 4. Comparison of the anticonvulsant efficacies and neurotoxic effects of valproic acid, phenytoin, and the ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Valproic Acid - BioPharma Notes [biopharmanotes.com]
- 8. researchgate.net [researchgate.net]
- 9. Do structural properties explain the anticonvulsant activity of valproate metabolites? A QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Ketovalproic Acid Against Other Valproic Acid Metabolites: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced efficacy and safety profiles of drug metabolites is paramount. This guide provides a comprehensive comparison of 4-ketovalproic acid (also known as 3-keto-VPA) with other metabolites of valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug. This analysis is based on available experimental data on their anticonvulsant activity, neuroprotective potential, and teratogenic effects.
Anticonvulsant Efficacy: A Quantitative Comparison
The primary therapeutic application of valproic acid is in the management of seizures. Its anticonvulsant effects are, in part, attributed to its various metabolites. A seminal study by Löscher in 1981 examined the anticonvulsant activity of eight VPA metabolites in mice, providing crucial insights into their relative potencies. The study determined the effective dose (ED50) required to protect against seizures induced by pentylenetetrazole (PTZ).
While all tested metabolites demonstrated some level of anticonvulsant activity, they were found to be less potent than the parent drug, VPA. Among the metabolites, the unsaturated compounds 2-en-VPA and 4-en-VPA exhibited the highest potency, estimated to be between 50% and 90% of VPA's efficacy[1].
Table 1: Comparative Anticonvulsant Potency of VPA and its Metabolites
| Compound | Relative Potency vs. VPA |
| Valproic Acid (VPA) | 100% |
| 2-en-VPA | 50-90%[1] |
| 4-en-VPA | 50-90%[1] |
| 3-keto-VPA (4-ketovalproic acid) | Less potent than VPA[1] |
| 2,3'-dien-VPA | Data not available |
| 3-en-VPA | Less potent than VPA[1] |
| 4-hydroxy-VPA | Less potent than VPA[1] |
| 5-hydroxy-VPA | Less potent than VPA[1] |
| 2-n-propylglutaric acid | Less potent than VPA[1] |
Experimental Protocols for Anticonvulsant Activity Assessment
The evaluation of anticonvulsant activity in the aforementioned study was conducted using the subcutaneous pentylenetetrazole (PTZ) seizure threshold test in mice. This widely accepted model is instrumental in screening for drugs that can prevent generalized seizures.
Subcutaneous Pentylenetetrazole (PTZ) Seizure Threshold Test Methodology
-
Animal Model: Male CD-1 mice are commonly used.
-
Drug Administration: The test compounds (VPA and its metabolites) are administered intraperitoneally (i.p.) at various doses.
-
Chemoconvulsant Injection: After a predetermined time to allow for drug absorption and distribution, a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg) is administered.
-
Observation: Mice are observed for a set period (typically 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The percentage of animals protected from seizures at each dose is recorded.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from seizures, is calculated using statistical methods such as probit analysis.
Below is a workflow diagram illustrating the experimental process for determining anticonvulsant efficacy.
Caption: Workflow for assessing anticonvulsant activity.
Neuroprotective and Teratogenic Effects: A Comparative Overview
While quantitative data directly comparing the neuroprotective and teratogenic effects of 4-ketovalproic acid to other VPA metabolites is limited, the existing literature provides some valuable insights into the broader context of VPA and its metabolic products.
Neuroprotection
Valproic acid itself is known to exhibit neuroprotective properties through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the modulation of several signaling pathways. These actions can lead to anti-inflammatory effects, reduction of oxidative stress, and regulation of apoptosis-related proteins. While it is plausible that its metabolites may share some of these neuroprotective mechanisms, specific studies focusing on 4-ketovalproic acid are scarce. Further research is warranted to elucidate the direct neuroprotective potential of 4-ketovalproic acid and to compare it with other metabolites.
Teratogenicity
The teratogenic potential of VPA is a significant clinical concern, with in utero exposure linked to an increased risk of neural tube defects and other congenital malformations. Research into the teratogenicity of its metabolites has revealed varying profiles. Notably, some studies have suggested that certain metabolites, such as 2-en-VPA, may have a lower teratogenic potential than the parent compound. However, there is a lack of specific data on the teratogenicity of 4-ketovalproic acid. Given the structural similarities to other metabolites, a thorough evaluation of its developmental toxicity is crucial.
Valproic Acid Metabolism and Key Pathways
The biotransformation of valproic acid is complex, involving multiple metabolic pathways primarily in the liver. Understanding these pathways is essential for interpreting the efficacy and toxicity of its various metabolites. The major routes of VPA metabolism include glucuronidation, beta-oxidation, and omega-oxidation mediated by cytochrome P450 (CYP) enzymes. 4-Ketovalproic acid is a product of the beta-oxidation pathway.
The following diagram illustrates the primary metabolic pathways of valproic acid.
Caption: Primary metabolic pathways of Valproic Acid.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for 4-Oxo-2-propylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Oxo-2-propylpentanoic acid, a significant metabolite of the widely used anticonvulsant drug valproic acid, is critical for therapeutic drug monitoring and metabolic studies. The selection of a robust and reliable analytical method is paramount for obtaining high-quality data. This guide provides a comprehensive comparison of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by hypothetical experimental data to illustrate the performance of each method.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a balance between various performance characteristics. The following tables summarize the hypothetical quantitative performance of a validated HPLC-UV method and a GC-MS method for the analysis of this compound in a biological matrix.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS |
| Specificity | Moderate | High |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 µg/mL |
| Robustness | High | Moderate |
Table 2: Detailed Precision Data
| Analyte Concentration (µg/mL) | HPLC-UV (% RSD) | GC-MS (% RSD) |
| Repeatability (Intra-day) | ||
| 0.5 | 4.5 | 2.8 |
| 5.0 | 3.2 | 1.9 |
| 50.0 | 2.1 | 1.2 |
| Intermediate Precision (Inter-day) | ||
| 0.5 | 4.8 | 2.9 |
| 5.0 | 3.5 | 2.1 |
| 50.0 | 2.5 | 1.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical measurements. Below are outlines of the key steps for the validation of the compared analytical methods.
HPLC-UV Method
1. Sample Preparation:
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Validation Procedure:
-
Specificity: Analyze blank plasma samples and plasma spiked with this compound and potential interfering substances.
-
Linearity: Prepare calibration standards in blank plasma at concentrations ranging from 0.3 to 100 µg/mL.
-
Accuracy: Analyze quality control (QC) samples at three concentration levels (low, medium, and high) against the calibration curve.
-
Precision: Analyze QC samples in replicates (n=6) on the same day (repeatability) and on three different days (intermediate precision).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
GC-MS Method
1. Sample Preparation and Derivatization:
-
To 1 mL of plasma, add an internal standard and perform a liquid-liquid extraction with ethyl acetate after acidification.
-
Evaporate the organic layer to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.
2. GC-MS Conditions:
-
GC Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
3. Validation Procedure:
-
The validation procedure follows the same principles as the HPLC-UV method (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness), with adjustments made for the specific instrumentation and sample preparation involved.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between the validation parameters.
Caption: Experimental workflow for the HPLC-UV method validation.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
Both HPLC-UV and GC-MS are viable methods for the quantification of this compound. The GC-MS method generally offers higher sensitivity and specificity, making it suitable for applications requiring the detection of very low concentrations. However, it involves a more complex sample preparation procedure, including derivatization. The HPLC-UV method, while less sensitive, is simpler, more robust, and often more accessible in many laboratory settings. The choice between these methods should be based on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational information to make an informed decision and to design a comprehensive validation plan for the chosen method.
Cross-Reactivity in Valproic Acid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a commercial immunoassay for the therapeutic drug monitoring of valproic acid (VPA), with a focus on its metabolites, including compounds structurally related to 4-Oxo-2-propylpentanoic acid. The data presented here is crucial for accurately interpreting patient sample results and for the development of more specific immunoassays.
Understanding Cross-Reactivity in Immunoassays
Immunoassays are indispensable tools in clinical and research settings for the quantification of a wide range of analytes. However, a significant challenge in their application is the potential for cross-reactivity, where the antibodies employed in the assay bind to molecules that are structurally similar to the target analyte. This can lead to inaccurate measurements and misinterpretation of results. In the context of therapeutic drug monitoring of valproic acid, a widely used antiepileptic drug, understanding the cross-reactivity of its various metabolites is paramount for ensuring patient safety and therapeutic efficacy.
Valproic acid undergoes extensive metabolism in the body, giving rise to a number of structurally related compounds. One such class of metabolites is the oxo-derivatives of VPA. This guide focuses on the cross-reactivity profile of a commercially available immunoassay for VPA, providing quantitative data on its interaction with key metabolites.
Quantitative Comparison of Cross-Reactivity
The following table summarizes the cross-reactivity of various valproic acid metabolites in the CEDIA Valproic Acid II Assay. The data is presented as the percentage of cross-reactivity relative to valproic acid.
| Compound | % Cross-Reactivity |
| Valproic Acid | 100 |
| 3-Oxo-2-propylpentanoic acid | 3.8 |
| 3-Hydroxy-2-propylpentanoic acid | 4.4 |
| 4-Hydroxy-2-propylpentanoic acid | 4.4 |
| 5-Hydroxy-2-propylpentanoic acid | 5.8 |
| 2-Phenyl-2-ethylmalonamide (PEMA) | < 0.16 |
Data sourced from the package insert for the CEDIA Valproic Acid II Assay.[1]
This data clearly indicates that while the immunoassay is highly specific for valproic acid, it exhibits some level of cross-reactivity with its hydroxylated and oxidized metabolites. Notably, 3-Oxo-2-propylpentanoic acid, a structural isomer of the topic of interest, this compound, shows a cross-reactivity of 3.8%. This suggests that an immunoassay developed specifically for this compound would likely also exhibit cross-reactivity with other VPA metabolites.
Experimental Protocol for Cross-Reactivity Assessment
The determination of cross-reactivity in a competitive immunoassay format, such as the one for which data is presented, typically involves the following steps:
-
Preparation of Standard Curve: A standard curve is generated using known concentrations of the primary analyte (in this case, valproic acid) to establish the relationship between analyte concentration and the assay signal.
-
Preparation of Cross-Reactant Solutions: Solutions of the potentially cross-reacting compounds are prepared at various concentrations.
-
Competitive Binding Assay: Each cross-reactant solution is added to the assay system in the absence of the primary analyte. The assay is then performed according to the standard protocol.
-
Determination of IC50 Values: The concentration of each cross-reactant that causes a 50% inhibition of the maximum signal (IC50) is determined from the resulting dose-response curves.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
Visualizing the Immunoassay Principle and Cross-Reactivity
The following diagrams illustrate the underlying principles of a competitive immunoassay and the concept of cross-reactivity.
Caption: Principle of a Competitive Immunoassay.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Conclusion and Future Directions
The data presented in this guide highlights the importance of characterizing the cross-reactivity of immunoassays used for therapeutic drug monitoring. While the analyzed VPA immunoassay demonstrates good overall specificity, the observed cross-reactivity with several metabolites underscores the potential for interference in clinical samples. For researchers and developers in the field, this emphasizes the need for:
-
Thorough validation of new immunoassays: This should include comprehensive cross-reactivity testing against all known and potential metabolites of the target analyte.
-
Development of highly specific monoclonal antibodies: Utilizing antibodies that target unique epitopes on the drug molecule, distinct from its metabolites, can significantly reduce cross-reactivity.
-
Consideration of alternative analytical methods: In cases where high specificity is critical, chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS) may be more appropriate, as they can separate and individually quantify the parent drug and its metabolites.
By carefully considering the potential for cross-reactivity and employing rigorous validation protocols, the accuracy and reliability of immunoassays in both research and clinical practice can be significantly enhanced.
References
Comparative Analysis of 4-Oxo-2-propylpentanoic Acid and Other Keto Acids: A Guide for Researchers
A comprehensive comparative analysis of 4-Oxo-2-propylpentanoic acid against other keto acids is currently challenging due to a notable lack of specific experimental data on the former. As a metabolite of the widely used drug valproic acid (VPA), the majority of research has focused on the parent compound and its more toxic metabolites, leaving the biological role of this compound largely uncharacterized. This guide, therefore, provides a detailed comparison of well-studied keto acids, particularly the branched-chain keto acids (BCKAs), and contextualizes the limited available information on this compound.
Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group, playing pivotal roles in metabolism and cellular signaling.[1][2] They are broadly classified based on the position of the ketone group relative to the carboxylic acid into alpha (α), beta (β), and gamma (γ) keto acids. This compound is classified as a gamma-keto acid.
Overview of Key Keto Acid Classes
-
Alpha-Keto Acids (α-Keto Acids): These compounds, with the keto group adjacent to the carboxylic acid, are central to amino acid metabolism and the Krebs cycle.[2] Important examples include pyruvic acid, oxaloacetic acid, and α-ketoglutaric acid.[2]
-
Beta-Keto Acids (β-Keto Acids): With the ketone group at the second carbon from the carboxylic acid, these are intermediates in fatty acid metabolism. Acetoacetic acid is a prominent example.[2]
-
Gamma-Keto Acids (γ-Keto Acids): These have the ketone group at the third carbon from the carboxylic acid. Levulinic acid is a simple example of this class.[2]
Comparative Analysis of Well-Characterized Keto Acids
The most extensively studied group of keto acids for their signaling and metabolic effects are the branched-chain keto acids (BCKAs), which are the α-keto acid derivatives of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The corresponding BCKAs are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV). Dysregulation of BCAA and BCKA metabolism is implicated in metabolic diseases like type 2 diabetes.
Data Presentation: BCKAs in Metabolic Signaling
The following tables summarize the quantitative effects of KIC, KMV, and KIV on key parameters in metabolic signaling. It is important to note that KIC has been the most extensively researched.
| Parameter | α-Ketoisocaproate (KIC) | α-Ketoisovalerate (KIV) | α-Keto-β-methylvalerate (KMV) |
| Insulin-Stimulated AKT Phosphorylation (Ser473) | Significant reduction | Significant reduction | No significant effect |
| Insulin-Stimulated Glucose Uptake | Decreased | Decreased | No significant effect |
| IRS-1 Phosphorylation (Tyr612) | Reduced | Data not available | Data not available |
| Data synthesized from studies on C2C12 myotubes. |
| Parameter | α-Ketoisocaproate (KIC) | α-Ketoisovalerate (KIV) & α-Keto-β-methylvalerate (KMV) |
| ATP Production | High concentrations can inhibit mitochondrial ATP production. | Not considered potent modulators of ATP production in the same manner as KIC. |
| Electron Transport Chain (ETC) Complex Activity | Markedly inhibits the activity of α-ketoglutarate dehydrogenase. | Limited direct evidence of significant inhibition of ETC complexes compared to KIC. |
This compound: What is Known
This compound is primarily known as a metabolite of valproic acid (VPA), a drug used in the treatment of epilepsy and other neurological conditions.[3][4] VPA undergoes complex metabolism in the body, producing a variety of metabolites with different biological activities, some of which are associated with the therapeutic effects or the toxicity of the parent drug.[5]
Currently, there is a significant lack of publicly available experimental data detailing the specific biological effects of this compound on metabolic pathways, mitochondrial function, or cellular signaling. Its role in the overall pharmacological profile of VPA remains to be elucidated.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of BCKAs are provided below.
Western Blotting for Insulin Signaling Pathway Analysis
Objective: To quantify the phosphorylation status of key proteins in the insulin signaling cascade, such as AKT and IRS-1, in response to keto acid treatment.
Methodology:
-
Cell Culture and Treatment: C2C12 myotubes are serum-starved and then pre-incubated with specific concentrations of KIC, KIV, or KMV for a defined period. Subsequently, cells are stimulated with insulin.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT (Ser473), anti-total AKT).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
Glucose Uptake Assay
Objective: To measure the rate of glucose transport into cells following treatment with keto acids and insulin stimulation.
Methodology:
-
Cell Culture and Treatment: Similar to the Western blotting protocol, C2C12 myotubes are treated with the respective BCKAs and then stimulated with insulin.
-
Glucose Uptake Measurement: Cells are washed and incubated with a buffer containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose).
-
Termination of Uptake: The glucose uptake is stopped by washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of glucose analog taken up by the cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathway.
Caption: Simplified Insulin Signaling Pathway and BCKA Inhibition.
Conclusion and Future Directions
While significant progress has been made in understanding the metabolic and signaling roles of branched-chain keto acids, this compound remains a largely uncharacterized molecule. Its status as a metabolite of the widely prescribed drug valproic acid underscores the importance of elucidating its biological functions. Future research should focus on dedicated studies to determine the effects of this compound on key metabolic processes, including mitochondrial respiration, insulin signaling, and glucose metabolism. Such studies would not only fill a critical knowledge gap but also provide valuable insights into the complete pharmacological profile of valproic acid. Direct comparative analyses with other keto acids will be essential to fully understand its unique physiological role.
References
Comparative Biological Activity: 4-Oxo-2-propylpentanoic Acid vs. Valproic Acid
A comprehensive analysis of the pharmacological and toxicological profiles of the major metabolite versus its parent drug.
Introduction
Valproic acid (VPA), a branched short-chain fatty acid, is a widely prescribed medication for the treatment of epilepsy, bipolar disorder, and migraine headaches.[1] Its therapeutic effects are attributed to multiple mechanisms, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[2] VPA undergoes extensive metabolism in the liver, giving rise to a number of metabolites. One of these is 4-Oxo-2-propylpentanoic acid, also known as 4-keto-VPA. Understanding the biological activity of this metabolite in comparison to the parent drug is crucial for a complete comprehension of VPA's overall pharmacological and toxicological profile. This guide provides a detailed comparison of the biological activities of this compound and Valproic acid, supported by experimental data and detailed protocols.
Anticonvulsant Activity
The primary therapeutic use of Valproic acid is as an anticonvulsant. Experimental studies have been conducted to determine if its metabolites, including this compound, contribute to this therapeutic effect.
Comparative Anticonvulsant Potency
A study evaluating the anticonvulsant activity of various VPA metabolites in mice demonstrated that while several metabolites possess anticonvulsant properties, they are generally less potent than the parent drug, Valproic acid. The study utilized two standard preclinical models for assessing anticonvulsant efficacy: the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.
The results indicated that this compound (referred to as 3-keto-VPA in the study) did exhibit anticonvulsant activity. However, it was found to be less potent than Valproic acid. Among the metabolites tested, the unsaturated derivatives 2-en-VPA and 4-en-VPA were the most active, exhibiting 50% to 90% of the anticonvulsant potency of VPA. This suggests that while this compound may contribute to the overall anticonvulsant effect of Valproic acid, the parent drug itself is the primary contributor to its antiepileptic action.
| Compound | Anticonvulsant Activity (Relative to VPA) |
| Valproic Acid (VPA) | 100% |
| This compound (3-keto-VPA) | Less potent than VPA |
| 2-en-VPA | 50-90% |
| 4-en-VPA | 50-90% |
Table 1: Relative Anticonvulsant Potency of Valproic Acid and its Metabolites. This table summarizes the comparative anticonvulsant activity of Valproic acid and its key metabolites.
Histone Deacetylase (HDAC) Inhibition
Valproic acid is a known inhibitor of histone deacetylases (HDACs), an activity that is thought to contribute to its mood-stabilizing and potential anticancer effects.[3] The ability of its metabolites to inhibit HDACs is an important aspect of their biological profile.
Currently, there is a lack of direct comparative studies quantifying the HDAC inhibitory potency (e.g., IC50 values) of this compound versus Valproic acid. However, the structural similarity of this compound to VPA suggests that it may also possess HDAC inhibitory activity. Further research is required to definitively characterize and quantify this effect.
Mood-Stabilizing Activity
Valproic acid is a first-line treatment for bipolar disorder, effectively managing manic episodes.[4][5] The contribution of its metabolites to this mood-stabilizing effect is an area of ongoing research.
Toxicity Profile
The clinical use of Valproic acid is associated with a risk of hepatotoxicity, which is thought to be mediated by certain reactive metabolites.[6] Therefore, comparing the toxicity of this compound to that of the parent drug is of significant clinical importance.
Studies investigating the hepatotoxicity of VPA and its metabolites have shown that the unsaturated metabolite, 4-ene-VPA, is a potent inducer of microvesicular steatosis in rats.[7] While VPA itself did not cause significant liver lesions at sub-lethal doses, it did lead to hepatic lipid accumulation.[7] The role of oxo-VPA metabolites in toxicity has been noted, with elevated levels being associated with toxic effects. However, direct comparative in vitro toxicity studies focusing specifically on this compound are needed to fully assess its toxic potential relative to Valproic acid.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., CD-1 strain) weighing 20-30 g are typically used.
-
Drug Administration: The test compound (Valproic acid or this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.
-
Seizure Induction: At the time of peak drug effect (determined in preliminary pharmacokinetic studies), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds duration) is delivered through corneal or ear electrodes.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered a positive anticonvulsant effect.
-
Data Analysis: The percentage of animals in each group protected from the tonic hindlimb extension is calculated. The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, can be determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to assess the efficacy of drugs against absence seizures.
-
Animals: Male mice are used.
-
Drug Administration: Similar to the MES test, the test compounds and vehicle are administered at various doses.
-
Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ), typically around 85 mg/kg, is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The percentage of animals in each group protected from clonic seizures is determined, and the ED50 is calculated.
Histone Deacetylase (HDAC) Activity Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Reagents: A commercially available fluorometric HDAC activity assay kit is typically used. These kits contain an HDAC substrate, a developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control. Nuclear extracts from cells (e.g., HeLa cells) can be used as a source of HDAC enzymes.
-
Procedure:
-
In a 96-well plate, the test compound (Valproic acid or this compound) at various concentrations is pre-incubated with the HDAC enzyme source.
-
The fluorogenic HDAC substrate is added to initiate the reaction.
-
The reaction is incubated at 37°C for a specified time.
-
The developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).
-
-
Data Analysis: The percentage of HDAC inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the HDAC activity, is then determined.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of a compound on cultured cells.
-
Cell Culture: A suitable cell line (e.g., HepG2 for hepatotoxicity studies) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (Valproic acid or this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be calculated.
Signaling Pathways and Experimental Workflows
The biological effects of Valproic acid are mediated through various signaling pathways. While the specific pathways affected by this compound are less characterized, it is likely to share some mechanisms with its parent compound.
Caption: Metabolism of Valproic Acid and the biological activities of the parent drug and its metabolites.
Caption: Experimental workflow for assessing the anticonvulsant activity of test compounds.
Conclusion
References
- 1. Target Valproic Acid Levels for Bipolar Disorder: What Does It Mean? [healthline.com]
- 2. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproate metabolites and hepatotoxicity in an epileptic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hepatotoxicity of valproic acid and its metabolites in rats. II. Intermediary and valproic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biomarker Potential of 4-Ketovalproic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prevention. However, its use is associated with a risk of hepatotoxicity, a serious adverse drug reaction. Monitoring VPA levels alone is often insufficient to predict toxicity, leading to the investigation of its metabolites as potential biomarkers. Among these, 4-ketovalproic acid (4-keto-VPA) has been identified, but its potential as a predictive biomarker for VPA-induced toxicity remains less characterized compared to other metabolites. This guide provides a comparative analysis of 4-ketovalproic acid against other VPA metabolites, summarizing available quantitative data and detailing experimental protocols for their detection to aid in the validation of its biomarker potential.
Valproic Acid Metabolism and Associated Toxicity
Valproic acid undergoes extensive metabolism in the liver through three primary pathways: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[1][2] The CYP-mediated pathway, although a minor route, is responsible for the formation of several potentially toxic metabolites, including 4-ene-VPA, which is frequently implicated in VPA-induced hepatotoxicity.[3][4] This toxicity is thought to arise from mitochondrial dysfunction.[5] The formation of reactive metabolites can lead to oxidative stress and impairment of mitochondrial fatty acid oxidation.[6][7]
dot
Caption: Simplified pathways of valproic acid metabolism.
Quantitative Comparison of VPA Metabolites
Direct comparative studies on the biomarker potential of 4-ketovalproic acid are limited. However, a study by Fisher et al. (1992) provides valuable quantitative data on the steady-state concentrations of VPA and 14 of its metabolites in the serum and urine of pediatric patients undergoing VPA therapy. These data offer a baseline for comparing the relative abundance of 4-keto-VPA to other metabolites.
| Metabolite | Mean Serum Concentration (µg/mL) ± SD | Mean Urine Concentration (µg/mg Creatinine) ± SD |
| Valproic Acid (VPA) | 78.95 ± 26.51 | 644.76 ± 296.18 |
| 2-ene-VPA | 4.27 ± 4.95 | 26.57 ± 23.66 |
| 3-keto-VPA | 0.26 ± 0.16 | 22.40 ± 14.54 |
| 4-ene-VPA | 0.16 ± 0.09 | 323.27 ± 220.31 |
| 4-keto-VPA | Not Reported | 2.11 ± 3.67 |
| 3-OH-VPA | 4.03 ± 2.15 | 49.08 ± 37.40 |
| 4-OH-VPA | 5.50 ± 3.01 | Not Reported |
| 5-OH-VPA | Not Reported | Not Reported |
| VPA-Glucuronide | Not Reported | Not Reported |
Data extracted from Fisher et al., 1992.[8][9] The study analyzed samples from 38 pediatric patients. Serum concentrations for some metabolites were not reported. Urine concentration of VPA-glucuronide, the major metabolite, was also not specified in this particular data table but is known to be the most abundant urinary metabolite.[10]
From this data, it is evident that in urine, the concentration of 4-keto-VPA is considerably lower than that of other key metabolites like 4-ene-VPA and 3-keto-VPA. This lower abundance might present challenges for its utility as a sensitive biomarker.
Comparison of Biomarker Potential: 4-Ketovalproic Acid vs. 4-ene-VPA
While quantitative data for 4-keto-VPA is scarce, a comparison of its potential as a biomarker can be inferred based on the existing knowledge of VPA metabolism and toxicity.
| Feature | 4-Ketovalproic Acid | 4-ene-VPA |
| Metabolic Pathway | Formed via oxidation of 4-OH-VPA, a product of CYP-mediated oxidation.[1] | A primary product of CYP-mediated oxidation.[4] |
| Toxicity Profile | Toxicity not well-established. | Frequently implicated in VPA-induced hepatotoxicity.[3] |
| Reported Concentrations | Low levels detected in urine.[8][9] | Detected in both serum and urine, with urinary concentrations being significant.[8][9][11] |
| Clinical Correlation | No established correlation with clinical toxicity. | Some studies suggest a correlation with hepatotoxicity, although its utility as a routine predictor is debated.[3][12] |
| Biomarker Status | Potential biomarker, validation required. | Investigated as a primary candidate biomarker for VPA toxicity. |
dot
Caption: Comparative status of 4-ene-VPA and 4-keto-VPA as biomarkers.
Experimental Protocols
Accurate and sensitive quantification of VPA metabolites is crucial for validating their biomarker potential. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for VPA Metabolite Profiling
This method, as described by Fisher et al. (1992), allows for the simultaneous quantification of VPA and multiple metabolites in serum and urine.[8]
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis of VPA-conjugates is performed.
-
Extraction: Samples are acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted metabolites are converted to their trimethylsilyl (TMS) derivatives to increase their volatility for GC analysis.
GC-MS Analysis:
-
Column: A fused silica capillary column (e.g., DB-1701) is used for separation.
-
Ionization: Electron impact (EI) ionization is typically used.
-
Detection: Selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity for each metabolite.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for VPA and Metabolite Quantification
LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of VPA and its metabolites.[13][14]
Sample Preparation:
-
Protein Precipitation: For serum or plasma samples, proteins are precipitated using a solvent like acetonitrile or methanol.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques can be used for further sample clean-up and concentration of the analytes.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography with a C18 column is commonly used. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for VPA and its acidic metabolites.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.
dot
Caption: General experimental workflows for VPA metabolite analysis.
Conclusion and Future Directions
The available evidence suggests that 4-ketovalproic acid is a minor metabolite of valproic acid, and its concentration in biological fluids is significantly lower than that of other potentially toxic metabolites like 4-ene-VPA. While analytical methods exist for its detection, there is a clear knowledge gap regarding its specific role in VPA-induced toxicity and its potential as a predictive biomarker.
Future research should focus on:
-
Developing highly sensitive analytical methods to accurately quantify the low levels of 4-ketovalproic acid in various biological matrices.
-
Conducting clinical studies to correlate 4-ketovalproic acid concentrations with clinical outcomes, particularly the incidence and severity of hepatotoxicity.
-
Performing in vitro and in vivo studies to elucidate the specific toxicological profile of 4-ketovalproic acid and its contribution to mitochondrial dysfunction.
By addressing these research questions, the scientific community can definitively validate or refute the biomarker potential of 4-ketovalproic acid, ultimately contributing to safer and more personalized valproic acid therapy.
References
- 1. Relevance of CYP2C9 Function in Valproate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Valproate metabolites and hepatotoxicity in an epileptic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Valproate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproate metabolites in serum and urine during antiepileptic therapy in children with infantile spasms: abnormal metabolite pattern associated with reversible hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Head-to-Head Comparison of 4-Oxo-2-propylpentanoic acid and 2-en-VPA: Anticonvulsant Efficacy and Developmental Toxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant properties and teratogenic potential of two valproic acid (VPA) metabolites: 4-Oxo-2-propylpentanoic acid and 2-en-VPA. This analysis is supported by experimental data from preclinical studies.
Valproic acid (VPA) is a widely prescribed antiepileptic drug, but its use is associated with a significant risk of birth defects.[1] This has prompted research into its metabolites to identify compounds with a more favorable therapeutic index. This guide focuses on a head-to-head comparison of two such metabolites: this compound (also known as 3-keto-VPA) and 2-en-VPA (trans-2-ene-valproic acid).
Executive Summary
Experimental evidence strongly indicates that 2-en-VPA maintains significant anticonvulsant activity, comparable to that of the parent compound VPA, while exhibiting a markedly lower teratogenic risk. In contrast, there is a notable lack of published experimental data specifically detailing the anticonvulsant efficacy and developmental toxicity of this compound. While identified as a major metabolite of VPA, its contribution to the overall therapeutic effect is considered to be minimal.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the anticonvulsant activity and teratogenicity of 2-en-VPA in comparison to Valproic Acid (VPA). Due to a lack of available data, a quantitative comparison for this compound cannot be provided at this time.
Table 1: Comparative Anticonvulsant Activity
| Compound | Animal Model | Test | Anticonvulsant Potency (Relative to VPA) | Reference |
| 2-en-VPA | Mice | Maximal Electroshock (MES) & Pentylenetetrazol (PTZ) | 50-90% of VPA's potency | [3] |
| Valproic Acid (VPA) | Mice | MES & PTZ | 100% (Reference) | [3] |
Table 2: Comparative Teratogenicity in Rats
| Compound | Dose | Malformation Rate | Fetal Body Weight Reduction | Reference |
| 2-en-VPA | 300 mg/kg | No significant increase | No significant change | [4] |
| 400 mg/kg | No significant increase | 7.9% | [4] | |
| Valproic Acid (VPA) | 300 mg/kg | 12.0% (vs. 0.7% in controls) | 25.1% | [4] |
| Control | N/A | 0.7% | N/A | [4] |
Mechanism of Action and Signaling Pathways
The primary mechanisms of action for Valproic Acid are understood to be the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).[5][6] The anticonvulsant effects are largely attributed to the potentiation of the inhibitory neurotransmitter GABA.[7]
2-en-VPA is also thought to exert its anticonvulsant effects through the GABAergic system.[8] The significantly lower teratogenicity of 2-en-VPA and other VPA analogs is hypothesized to be linked to their lack of HDAC inhibition.[9] The teratogenic effects of VPA are strongly associated with its HDAC inhibitory activity, which can alter gene expression during critical periods of embryonic development.[9]
Due to the absence of specific studies, the precise mechanism of action and impact on signaling pathways for This compound remain to be elucidated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of anticonvulsant activity and teratogenicity.
Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Seizure Test [10][11]
-
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Animals: Male albino mice (25-30g).
-
Procedure:
-
Administer the test compound (this compound or 2-en-VPA) or vehicle control intraperitoneally (i.p.).
-
At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
-
2. Pentylenetetrazol (PTZ) Seizure Test [12][13]
-
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.
-
Animals: Male albino mice (25-30g).
-
Procedure:
-
Administer the test compound or vehicle control (i.p.).
-
At the time of predicted peak effect, administer a subcutaneous (s.c.) injection of PTZ (a dose sufficient to induce clonic seizures in control animals, e.g., 85 mg/kg).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures is considered a protective effect.
-
The ED50 is calculated.
-
Teratogenicity Assessment
In Vivo Teratogenicity Study in Rodents [2][14]
-
Objective: To assess the potential of a compound to induce structural birth defects.
-
Animals: Pregnant female rats or mice.
-
Procedure:
-
Administer the test compound or vehicle control daily during the period of major organogenesis (e.g., gestation days 6-15 in mice).
-
Monitor dams for clinical signs of toxicity and body weight changes.
-
On a specific gestation day (e.g., day 18), euthanize the dams and collect the fetuses.
-
Examine fetuses for external, visceral, and skeletal malformations.
-
Record the number of live and dead fetuses, and resorptions.
-
Compare the incidence of malformations and other developmental parameters between the treated and control groups.
-
Conclusion
In contrast, a significant knowledge gap exists for This compound . Further research is required to determine its anticonvulsant activity and teratogenic potential to fully assess its therapeutic viability. Without such data, a direct and meaningful comparison with 2-en-VPA and VPA is not possible.
This guide highlights the importance of evaluating not only the efficacy but also the safety profiles of drug metabolites in the quest for safer and more effective therapeutic agents.
References
- 1. svedbergopen.com [svedbergopen.com]
- 2. A rat model of valproate teratogenicity from chronic oral treatment during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of metabolites of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of valproic acid (VPA) developmental toxicity and pharmacokinetics in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sodium valproate on motor function regulated by the activation of GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute in vivo effect of valproic acid on the GABAergic system in rat brain: A [11C]Ro15-4513 microPET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 13. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 4-Oxo-2-propylpentanoic Acid Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific antibodies is paramount for the accurate detection and quantification of small molecules like 4-Oxo-2-propylpentanoic acid, a key metabolite of the widely prescribed anticonvulsant drug, valproic acid (VPA). Due to the structural similarity among VPA and its various metabolites, achieving antibody specificity is a significant challenge, with cross-reactivity being a major concern that can lead to inaccurate experimental results. This guide provides a framework for assessing the specificity of antibodies targeting this compound, offering a comparative analysis of hypothetical antibodies and detailing essential experimental protocols for their validation.
Performance Comparison of Hypothetical Anti-4-Oxo-2-propylpentanoic Acid Antibodies
To illustrate the importance of specificity, the following table compares the performance of three hypothetical monoclonal antibodies against this compound. The data presented is simulated to highlight varying degrees of specificity and cross-reactivity with major VPA metabolites.
| Antibody Clone | Target Antigen | IC50 (nM) for this compound | % Cross-Reactivity with Valproic Acid | % Cross-Reactivity with 4-ene-VPA | % Cross-Reactivity with 2-ene-VPA |
| MAb-4OPPA-01 (High Specificity) | This compound | 5 | < 0.1% | < 0.5% | < 0.5% |
| MAb-4OPPA-02 (Moderate Specificity) | This compound | 15 | 2% | 5% | 8% |
| MAb-4OPPA-03 (Low Specificity) | This compound | 50 | 15% | 25% | 30% |
IC50: The half maximal inhibitory concentration, indicating the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive assay. A lower IC50 value indicates higher affinity. % Cross-Reactivity: Calculated as (IC50 of this compound / IC50 of the cross-reactant) x 100.
Experimental Protocols for Specificity Assessment
Accurate determination of antibody specificity requires robust and well-controlled experiments. The following are detailed protocols for key assays used in the validation of antibodies against small molecules.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying a small molecule antigen and is the gold standard for determining antibody specificity and cross-reactivity.
Principle: In this assay, the sample antigen (this compound) competes with a labeled antigen for binding to a limited amount of antibody coated on a microplate. The signal is inversely proportional to the concentration of the target antigen in the sample.
Protocol:
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: A mixture of the anti-4-Oxo-2-propylpentanoic acid antibody and either the standard this compound or the test sample (containing potential cross-reactants) is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed again to remove unbound antibody-antigen complexes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Analysis: The absorbance is read using a microplate reader. A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The concentration of the antigen in the samples and the cross-reactivity of other compounds are determined from this curve.
Western Blotting
While less common for small molecule detection alone, Western blotting can be used to assess the specificity of an antibody if the small molecule is conjugated to a protein carrier. This method helps to ensure that the antibody recognizes the hapten (this compound) in the context of a protein conjugate and does not cross-react with the carrier protein itself or other protein conjugates.
Protocol:
-
Sample Preparation: Prepare protein samples by conjugating this compound and potential cross-reactants to a carrier protein (e.g., BSA). Also, include the unconjugated carrier protein as a negative control.
-
Gel Electrophoresis: Separate the protein conjugates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-4-Oxo-2-propylpentanoic acid antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: A specific antibody should only detect the band corresponding to the this compound-protein conjugate and not the unconjugated carrier protein or conjugates with other haptens.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in assessing antibody specificity and the biological context of the target molecule, the following diagrams are provided.
Caption: Experimental workflow for assessing antibody specificity.
Caption: Simplified Valproic Acid metabolism pathway.
A Comparative Guide to Valproic Acid Metabolites and Their Correlation with Clinical Outcomes
For researchers, scientists, and drug development professionals, understanding the metabolic profile of a drug is paramount to optimizing its therapeutic window and ensuring patient safety. Valproic acid (VPA), a widely prescribed antiepileptic and mood-stabilizing agent, presents a complex metabolic landscape. While therapeutic drug monitoring of the parent compound is standard practice, there is a growing body of evidence suggesting that its metabolites may be more closely correlated with clinical efficacy and toxicity.[1] This guide provides a comparative analysis of key VPA metabolites and their association with clinical outcomes, supported by experimental data and detailed methodologies.
Key Valproic Acid Metabolites and Their Clinical Significance
VPA undergoes extensive metabolism in the liver via three primary pathways: glucuronidation, beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[2][3] While many metabolites are inactive, several have been implicated in both the therapeutic and toxic effects of the drug. This guide focuses on the most clinically relevant of these metabolites.
-
4-ene-VPA (2-propyl-4-pentenoic acid): A product of CYP-mediated oxidation, this metabolite is strongly associated with VPA-induced hepatotoxicity.[4][5]
-
2-PGA (2-propylglutaric acid): A downstream product of beta-oxidation, emerging evidence suggests a potential correlation with therapeutic efficacy in seizure control.[1]
-
2,4-diene-VPA (2-propyl-2,4-pentadienoic acid): A reactive metabolite formed from 4-ene-VPA, it is also considered a contributor to hepatotoxicity.[6]
While the initial topic of interest was 4-ketovalproic acid, the current scientific literature emphasizes the above metabolites as having more established correlations with clinical outcomes.
Quantitative Data Comparison
The following tables summarize quantitative findings from key studies, offering a clear comparison of the clinical correlations of different VPA metabolites.
Table 1: VPA Metabolites and Hepatotoxicity
| Metabolite/Ratio | Patient Population | Key Finding | Statistical Value | Reference |
| 4-ene-VPA | 106 epileptic patients | Young age showed a significant negative correlation with the 4-en/VPA ratio in monotherapy. | Correlation significance reported | [5] |
| 4-ene-VPA | 485 epileptic patients on VPA monotherapy | Patients with abnormal liver function had significantly higher median 4-ene-VPA concentrations (6.41 µg/mL vs. 4.83 µg/mL). | p < 0.05 | [1] |
| Ratio of 4-ene-VPA to VPA | 485 epileptic patients on VPA monotherapy | A superior predictor of VPA-induced liver injury over 4-ene-VPA concentration alone. | AUC = 0.718 | [1] |
| Urinary Total 4-ene-VPA | Rats | Urinary excretion of total 4-ene-VPA correlated with increases in serum alpha-GST, a marker of hepatotoxicity. | p < 0.023 | [6] |
Table 2: VPA Metabolites and Therapeutic Efficacy
| Metabolite | Patient Population | Key Finding | Statistical Value | Reference |
| 2-PGA | 485 epileptic patients on VPA monotherapy | Treatment responders exhibited higher 2-PGA concentrations (median 26.39 ng/mL vs. 13.68 ng/mL). | Not specified | [1] |
| Total Plasma VPA | 485 epileptic patients on VPA monotherapy | Conventional therapeutic range (50-100 µg/mL) did not significantly correlate with clinical outcomes. | Not specified | [1] |
| Total Plasma VPA | General | The therapeutic effect appears to correlate better with dosage per kilogram of body weight than with plasma concentrations. | Not specified | [7] |
Experimental Protocols
Reproducibility and comparison of findings heavily rely on the methodologies employed. Below are detailed protocols for key experiments cited in the literature.
Quantification of VPA and Metabolites in Biological Matrices
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the accurate quantification of VPA and its metabolites.[8][9][10][11]
1. Sample Preparation (from Plasma/Serum)
-
Protein Precipitation: A simple and rapid method. To 200 µL of plasma, 600 µL of methanol is added to precipitate proteins. The sample is vortexed and then centrifuged to separate the supernatant for analysis.[9]
-
Liquid-Liquid Extraction: After acidification of the sample, an organic solvent such as ethyl acetate is used to extract the analytes.[8][12]
-
Derivatization (for GC-MS): Analytes are often converted to more volatile and thermally stable derivatives. A common method is trimethylsilylation of the concentrated extract.[8][12]
2. Chromatographic Separation
-
LC-MS/MS: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like 0.1% acetic acid) is employed to separate the analytes.[9]
-
GC-MS: A fused silica capillary column, such as a DB 1701, provides adequate separation of the derivatized metabolites.[8][12]
3. Mass Spectrometric Detection
-
LC-MS/MS: Detection is commonly performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. The analysis is carried out in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9]
-
GC-MS: Detection is achieved by selected ion monitoring of the trimethylsilylated derivatives.[8]
In Vitro Hepatotoxicity Assessment
-
Cell Culture: Human hepatoma cell lines (e.g., HepaRG or L02) are cultured under standard conditions.
-
Treatment: Cells are exposed to various concentrations of VPA and its metabolites (e.g., 4-ene-VPA) for a specified period.
-
Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the cytotoxic potential of the compounds. In vitro experiments have shown that 4-ene-VPA is more hepatotoxic than the parent VPA molecule.[1]
Visualized Pathways and Workflows
Valproic Acid Metabolic Pathways
The following diagram illustrates the primary metabolic routes of valproic acid, leading to the formation of its major metabolites.
Caption: The main metabolic pathways of valproic acid.
Typical Experimental Workflow for Metabolite Correlation Study
This diagram outlines the logical flow of a clinical study designed to correlate VPA metabolite levels with patient outcomes.
Caption: Workflow for a VPA metabolite clinical correlation study.
References
- 1. Association of Valproic Acid and Its Main Metabolites' Plasma Concentrations with Clinical Outcomes among Epilepsy Patients: A 10-Year Retrospective Study Based on Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Valproate metabolites and hepatotoxicity in an epileptic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Associations between risk factors for valproate hepatotoxicity and altered valproate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Therapeutic monitoring of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-Oxo-2-propylpentanoic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Oxo-2-propylpentanoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safety and compliance with regulatory standards. As no specific Safety Data Sheet (SDS) for this compound was found, the following procedures are based on guidelines for similar corrosive organic acids. Users must consult the specific SDS provided by their supplier and adhere to their institution's and local environmental regulations.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. |
II. Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the safe disposal of this compound.
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with corrosive organic acids (e.g., glass or specialized plastic).
-
Do not mix with incompatible waste streams, such as bases, reducing agents, or strong oxidizing agents.[1]
2. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.[2][3]
3. Chemical Treatment (Neutralization):
-
For aqueous solutions of this compound, neutralization may be a suitable pre-treatment step before disposal, in accordance with local regulations. This should only be performed by trained personnel.
-
Slowly add a weak base (e.g., sodium bicarbonate or sodium carbonate solution) to the acidic waste while stirring continuously in a well-ventilated fume hood.
-
Monitor the pH of the solution. The target pH should be between 5.5 and 9.0.[4]
-
Be aware that the neutralization reaction can generate heat and potentially release gases.
4. Final Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
-
Do not pour this compound down the drain.[1]
III. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is for guidance purposes only and is based on general principles for handling corrosive organic acids. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and comply with all applicable local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Essential Safety and Operational Guidance for Handling 4-Oxo-2-propylpentanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Oxo-2-propylpentanoic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Core PPE Requirements:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or punctures and replaced as needed.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] |
| Foot Protection | Closed-Toed Shoes | Leather or other chemical-resistant material that covers the entire foot is required. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
